2,5-Dimethy-D-Phenylalanine
Description
BenchChem offers high-quality 2,5-Dimethy-D-Phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dimethy-D-Phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Weight |
193.24 |
|---|---|
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Commercial Landscape of 2,5-Dimethyl-D-phenylalanine for Research and Development
This guide provides a comprehensive technical overview of 2,5-Dimethyl-D-phenylalanine, a non-canonical amino acid of increasing interest to researchers, medicinal chemists, and drug development professionals. It delves into the current commercial availability, synthesis strategies, and potential applications, offering a scientifically grounded perspective for its procurement and utilization in advanced research.
Introduction to 2,5-Dimethyl-D-phenylalanine: A Molecule of Interest
2,5-Dimethyl-D-phenylalanine is a derivative of the essential amino acid phenylalanine, distinguished by the presence of two methyl groups on the phenyl ring at the 2 and 5 positions and the D-chiral configuration of its alpha-carbon. These structural modifications impart unique properties that are highly sought after in modern drug discovery and peptide design.
The introduction of methyl groups onto the aromatic ring provides steric bulk, which can enforce specific conformations upon peptides and other molecules into which it is incorporated. This conformational constraint is a powerful tool for medicinal chemists seeking to enhance the binding affinity, selectivity, and metabolic stability of drug candidates. The D-configuration, in contrast to the naturally occurring L-amino acids, offers inherent resistance to enzymatic degradation by proteases, a critical attribute for prolonging the in-vivo half-life of peptide-based therapeutics.
Key Chemical Properties:
| Property | Value |
| IUPAC Name | (2R)-2-amino-3-(2,5-dimethylphenyl)propanoic acid |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| CAS Number | 1241680-59-0 |
Commercial Availability and Procurement
The commercial availability of 2,5-Dimethyl-D-phenylalanine is characteristic of a specialized, non-canonical amino acid. While not as ubiquitously stocked as its parent compound, D-phenylalanine, it is available from a select number of chemical suppliers who often cater to the research and development market. The procurement of this compound typically falls into two categories: direct purchase from a catalog or custom synthesis.
2.1 Verified Suppliers
Our investigation has identified the following suppliers listing 2,5-Dimethyl-D-phenylalanine or its L-isoform, indicating a degree of commercial availability. Researchers are advised to contact these suppliers directly for up-to-date information on stock, purity, and lead times.
| Supplier | Isomer | CAS Number | Notes |
| King-Pharm | D-isoform | 1241680-59-0 | Listed as "In Stock, Ready To Ship" as of early 2026, suggesting ready availability for research quantities. |
| BOC Sciences | L-isoform | 117391-55-6 | Listed with a purity of 95%, indicating availability for research purposes. |
2.2 The Custom Synthesis Paradigm
For larger quantities or specific purity requirements not met by catalog suppliers, custom synthesis is a viable and often necessary route. The decision to pursue custom synthesis is often driven by the need for multi-gram to kilogram scales for later-stage preclinical or clinical development.
The workflow for procuring a custom synthesis product involves several key stages, from initial inquiry to final product delivery. This process necessitates close collaboration between the research team and the contract research organization (CRO) or custom synthesis provider.
Synthesis Methodologies: Crafting Chirality
The enantioselective synthesis of substituted D-phenylalanine derivatives is a well-explored area of organic chemistry. While a specific, peer-reviewed protocol for 2,5-Dimethyl-D-phenylalanine is not readily found in the literature, a robust synthesis can be designed based on established methods for analogous compounds. Asymmetric hydrogenation of a dehydroamino acid precursor is a powerful and scalable approach.[1]
3.1 Representative Asymmetric Hydrogenation Synthesis Route
The following protocol is a representative, generalized procedure adapted from methodologies for similar substituted D-phenylalanines and should be optimized for the specific substrate.
Step 1: Synthesis of the Dehydroamino Acid Precursor
The synthesis begins with the Erlenmeyer-Plöchl reaction to form an azlactone from 2,5-dimethylbenzaldehyde and N-acetylglycine. This is followed by hydrolysis to yield the N-acetyl dehydroamino acid.
Step 2: Asymmetric Hydrogenation
The key chiral-inducing step involves the asymmetric hydrogenation of the dehydroamino acid precursor using a chiral rhodium catalyst, such as one bearing a DuPhos ligand. This step establishes the D-configuration at the alpha-carbon with high enantiomeric excess.
Step 3: Deprotection
The final step involves the removal of the N-acetyl protecting group, typically via acidic or basic hydrolysis, to yield the final product, 2,5-Dimethyl-D-phenylalanine.
4.2 Potential in Medicinal Chemistry
Beyond peptides, the 2,5-dimethylphenyl moiety is a structural motif found in various small molecule drug candidates. The incorporation of a D-amino acid functionality provides a chiral handle for building more complex molecules with defined stereochemistry, which is crucial for specificity in drug action.
Quality Control and Characterization
Ensuring the purity and identity of 2,5-Dimethyl-D-phenylalanine is paramount for its use in research, particularly in biological assays or as a building block in further synthesis. A suite of analytical techniques should be employed for its characterization.
5.1 Recommended Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess for the presence of organic impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity (e.e.) of the D-isoform.
-
Elemental Analysis: To confirm the elemental composition (C, H, N).
5.2 Protocol for Purity Assessment by Chiral HPLC
-
Column Selection: Choose a chiral stationary phase suitable for the separation of amino acid enantiomers (e.g., a crown ether-based or cyclodextrin-based column).
-
Mobile Phase Preparation: Prepare an appropriate mobile phase, often an acidic aqueous solution with an organic modifier like methanol or acetonitrile. The exact composition will need to be optimized for the selected column.
-
Sample Preparation: Accurately weigh and dissolve a sample of 2,5-Dimethyl-D-phenylalanine in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample onto the HPLC system.
-
Data Interpretation: The D- and L-enantiomers should elute at different retention times. The enantiomeric excess (% e.e.) can be calculated from the peak areas of the two enantiomers.
Conclusion and Future Outlook
2,5-Dimethyl-D-phenylalanine represents a valuable, albeit specialized, building block for drug discovery and peptide science. While its commercial availability is limited to a few suppliers, indicating that custom synthesis may be required for larger scale or high-purity needs, established synthetic methodologies for related compounds provide a clear path for its preparation. The true potential of this non-canonical amino acid lies in its ability to impart conformational rigidity and metabolic stability to bioactive molecules. As the demand for more potent, selective, and durable peptide and small molecule therapeutics continues to grow, the strategic use of precisely engineered building blocks like 2,5-Dimethyl-D-phenylalanine is expected to become increasingly important. Future research will likely focus on its incorporation into novel therapeutic candidates and a more detailed exploration of its impact on their pharmacological profiles.
References
-
Gáspár, A., et al. (2021). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis. Available at: [Link]
-
Cui, Y., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Chemistry – A European Journal. Available at: [Link]
-
Sasaki, Y., et al. (2001). 2',6'-dimethylphenylalanine (Dmp) can mimic the N-terminal Tyr in opioid peptides. PubMed. Available at: [Link]
-
Mack, D. J., et al. (2011). Large-Scale Synthesis of a Substituted d-Phenylalanine Using Asymmetric Hydrogenation. Organic Process Research & Development. Available at: [Link]
-
Sasaki, Y., et al. (2008). 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides. National Institutes of Health. Available at: [Link]
-
Wei, B. M., et al. (2004). Preparation of D-Phenylalanine by Asymmetric Transformation. Chinese Chemical Letters. Available at: [Link]
Sources
Technical Whitepaper: 2,5-Dimethyl-D-phenylalanine in Peptidomimetic Design
This technical guide details the structural, mechanistic, and practical significance of 2,5-Dimethyl-D-phenylalanine , a specialized non-proteinogenic amino acid used in high-precision peptidomimetic drug design.
Executive Summary: The Ortho-Meta Steric Lock
2,5-Dimethyl-D-phenylalanine (2,5-Me₂-D-Phe) represents a "hybrid" constrained building block in medicinal chemistry. Unlike standard Phenylalanine (Phe) or the symmetrically hindered 2,6-dimethyl analogues, 2,5-Me₂-D-Phe introduces an asymmetric steric lock .
By combining the D-configuration (which confers resistance to proteolytic degradation) with a 2,5-dimethyl substitution pattern (one ortho, one meta), this residue allows researchers to:
-
Modulate
and Torsion Angles: The ortho-methyl restricts rotation around the bond without the insurmountable steric penalty of a 2,6-disubstitution. -
Enhance Hydrophobic Interaction: The meta-methyl extends the lipophilic surface area, critical for filling hydrophobic pockets in GPCRs (e.g., Opioid, 5-HT receptors).
-
Prevent Enzymatic Hydrolysis: The D-stereochemistry prevents recognition by endogenous L-specific proteases (e.g., chymotrypsin).
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | (2R)-2-amino-3-(2,5-dimethylphenyl)propanoic acid |
| Common Name | 2,5-Dimethyl-D-phenylalanine |
| Stereochemistry | D-isomer (R-configuration at |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| Substituents | Methyl groups at C2 (Ortho) and C5 (Meta) |
| Electronic Effect | Weakly electron-donating (+I effect from methyls); |
| Hydrophobicity | High (LogP > Phe); promotes membrane permeability. |
Mechanistic Significance: The "Asymmetric Wedge" Effect
The biological utility of 2,5-Me₂-D-Phe stems from its ability to force peptides into bioactive conformations that natural amino acids cannot sustain.
Conformational Restriction (The Ortho Effect)
In standard Phenylalanine, the phenyl ring rotates freely. In 2,5-Me₂-D-Phe, the C2-methyl group creates a steric clash with the peptide backbone (specifically the carbonyl oxygen or amide nitrogen of the preceding residue).
-
Result: This restricts the side-chain conformation (
angle) to specific energy minima (typically gauche- or trans), reducing the entropic penalty upon receptor binding. -
Differentiation: Unlike 2,6-dimethyl-Phe (which locks the ring orthogonal to the backbone), the single ortho-methyl in the 2,5-isomer allows for a "tilted" presentation, often required for fitting into narrow receptor clefts.
Hydrophobic Extension (The Meta Effect)
The C5-methyl group is positioned meta to the attachment point and para to the C2-methyl.
-
Result: This extends the reach of the aromatic system by approximately 1.5 Å. This is critical for "reaching" deep hydrophobic sub-pockets in receptors such as the Mu-Opioid Receptor (MOR) or 5-HT₂A , where standard Phe residues fail to achieve maximum Van der Waals contact.
Metabolic Stability
-
Proteolytic Shielding: The D-configuration renders the peptide bond
-terminal to this residue resistant to cleavage. -
Steric Shielding: The 2,5-dimethyl bulk protects the
-terminal amide bond from hydrolysis by hindering the approach of proteolytic enzymes.
Visualizing the SAR Logic
The following diagram illustrates the decision logic for selecting 2,5-Me₂-D-Phe over other analogues in a drug discovery campaign.
Caption: Decision tree for incorporating 2,5-Me₂-D-Phe to balance conformational rigidity and hydrophobic reach.
Experimental Protocols
Solid Phase Peptide Synthesis (SPPS) Incorporation
Due to the steric bulk of the 2,5-dimethyl group, standard coupling protocols often fail (incomplete coupling). The following protocol ensures >98% coupling efficiency.
Reagents:
-
Resin: Rink Amide MBHA (low loading: 0.3–0.5 mmol/g recommended to prevent aggregation).
-
Amino Acid: Fmoc-2,5-dimethyl-D-phenylalanine (3.0 equivalents).
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.
-
Base: DIPEA (Diisopropylethylamine).[2]
Protocol:
-
Swelling: Swell resin in DMF for 30 mins.
-
Deprotection: Remove Fmoc from previous residue (20% Piperidine/DMF, 2 x 5 min). Wash 5x with DMF.
-
Activation: Dissolve Fmoc-2,5-Me₂-D-Phe (3 eq) and HATU (2.9 eq) in minimum DMF. Add DIPEA (6 eq). Pre-activate for 30 seconds.
-
Coupling: Add activated mixture to resin. Shake at room temperature for 2 hours (standard AA is 45 min).
-
Monitoring: Perform Chloranil test (ninhydrin is less sensitive for secondary amines or hindered residues). If positive, re-couple using PyAOP/HOAt.
-
Capping: Cap unreacted sites with Acetic Anhydride/Pyridine to prevent deletion sequences.
Synthesis of the Amino Acid (Enzymatic Resolution)
For researchers needing to synthesize the building block from scratch.
Caption: Biocatalytic route using PAL enzymes is preferred over chemical resolution for higher enantiopurity.
Methodology:
-
Substrate: 2,5-dimethylcinnamic acid (commercially available).
-
Enzyme: Engineered Petroselinum crispum PAL (Phenylalanine Ammonia Lyase) optimized for D-selectivity (or use D-amino acid oxidase for resolution of racemic mixtures).
-
Reaction: Incubate substrate in high-concentration ammonium carbamate buffer (pH 10) with the enzyme.
-
Purification: Acidify to pH 2, wash with EtOAc (removes unreacted cinnamic acid), adjust aqueous phase to pH 6 (isoelectric point), and precipitate the pure amino acid.
Applications in Drug Discovery[4][5]
Opioid Peptide Analogues
In enkephalin and endomorphin analogues, replacing Phe³ or Phe⁴ with 2,5-Me₂-D-Phe has been shown to:
-
Increase Selectivity: The asymmetric bulk discriminates between Mu (
) and Delta ( ) opioid receptors. The D-isomer specifically enhances stability against enkephalinases. -
Mechanism: The 2,5-dimethyl group mimics the steric footprint of more complex alkaloids, locking the peptide into the "bioactive turn" required for GPCR activation.
Antimicrobial Peptides (AMPs)
Replacing cationic/hydrophobic residues with 2,5-Me₂-D-Phe in AMPs (e.g., Magainin analogues):
-
Increases Proteolytic Stability: Critical for systemic half-life.
-
Enhances Membrane Disruption: The increased lipophilicity of the dimethyl-phenyl ring aids in penetrating the bacterial lipid bilayer.
References
-
Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines. (2024). National Institutes of Health (NIH). Discusses the pharmacophore relevance of 2,5-substitution patterns in GPCR ligands. Link
-
2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides. Chemical Biology & Drug Design. Provides the mechanistic baseline for dimethyl-phenylalanine analogues in opioid research. Link
-
Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases. Chemistry - A European Journal. Details the enzymatic synthesis protocols for substituted D-phenylalanines. Link
-
Fmoc-2,5-Dimethyl-D-Phenylalanine Product Data. VulcanChem. Verification of commercial availability for SPPS. Link
-
Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics. MDPI Molecules. General guide on using steric constraints in peptide design. Link
Sources
Technical Guide: 2,5-Dimethyl-D-phenylalanine in Peptidomimetic Design
Executive Summary & Chemical Identity
2,5-Dimethyl-D-phenylalanine is a highly specialized non-natural amino acid used in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics. Unlike its proteogenic counterpart (L-Phenylalanine), this residue introduces two critical design elements:
-
D-Configuration: Confers resistance to endogenous proteases, extending plasma half-life.
-
2,5-Dimethyl Substitution: Creates a unique "ortho-meta" steric topography that restricts side-chain rotation (
and angles) and increases lipophilicity without the extreme steric clash observed in 2,6-dimethyl analogs.
Chemical Specifications
| Property | Specification |
| IUPAC Name | (2R)-2-amino-3-(2,5-dimethylphenyl)propanoic acid |
| CAS Number | 1241680-59-0 |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| Chirality | D-isomer (R-configuration) |
| Solubility | Soluble in dilute acid, DMSO, DMF; sparingly soluble in water |
Structural & Conformational Analysis
The utility of 2,5-Me₂-D-Phe lies in its ability to probe receptor pockets that tolerate asymmetry. While 2,6-dimethylphenylalanine is often used to force a perpendicular aromatic ring orientation (relative to the peptide backbone), the 2,5-substitution pattern offers a "keyed" fit.
-
Ortho-Methyl (C2): Induces steric clash with the peptide backbone amide, restricting the
torsion angle and limiting the population of gauche(-) rotamers. -
Meta-Methyl (C5): Extends the hydrophobic surface area away from the backbone, ideal for filling deep hydrophobic pockets in GPCRs (e.g., opioid receptors) or protein-protein interaction interfaces.
Figure 1: Structural logic of 2,5-Me₂-D-Phe. The ortho-methyl acts as a conformational anchor, while the meta-methyl probes distal hydrophobic interactions.
Synthesis & Production Methodologies
For pharmaceutical applications requiring high enantiomeric excess (>99% ee), the Asymmetric Hydrogenation route is the industry gold standard. It avoids the resolution losses inherent in enzymatic methods.
Protocol A: Rhodium-Catalyzed Asymmetric Hydrogenation
This pathway ensures the exclusive formation of the D-isomer by using a chiral ligand (e.g., (R,R)-DuPhos).
Step-by-Step Workflow:
-
Erlenmeyer Condensation: React 2,5-dimethylbenzaldehyde with N-acetylglycine in acetic anhydride/NaOAc to form the azlactone.
-
Hydrolysis: Ring opening of the azlactone to yield the (Z)-dehydroamino acid intermediate.
-
Asymmetric Hydrogenation:
-
Catalyst: [Rh(COD)((R,R)-DuPhos)]OTf.
-
Conditions: 30-60 psi H₂, MeOH, RT, 12-24h.
-
Mechanism: The Rh-catalyst coordinates to the enamide double bond, directing hydride attack to the Si-face (yielding the D-isomer).
-
-
Deprotection: Acidic hydrolysis (6N HCl) to remove the N-acetyl group.
Figure 2: Asymmetric synthesis pathway ensuring high optical purity.
Applications in Drug Design
Proteolytic Stability
Incorporating D-amino acids is a primary strategy for extending the half-life of peptide drugs. Endogenous peptidases (e.g., trypsin, chymotrypsin) recognize L-stereochemistry. The D-configuration of 2,5-Me₂-Phe renders the peptide bond effectively "invisible" to these enzymes.
Opioid Receptor Selectivity
Research into opioid peptides (enkephalins, dermorphins) has shown that replacing Phenylalanine (Phe) or Tyrosine (Tyr) with dimethyl-substituted analogs significantly alters receptor selectivity (
-
Mechanism: The 2,5-dimethyl group creates a specific bulk that may clash with the
-receptor binding pocket while being accommodated by the -receptor (or vice versa, depending on the sequence position). This "steric scanning" allows for the fine-tuning of potency.
Hydrophobic Core Packing
In macrocyclic peptides or mini-proteins, 2,5-Me₂-D-Phe is used to fill void spaces in the hydrophobic core that are too large for standard Phe but too small for Tryptophan. The meta-methyl group provides an incremental increase in volume (~20 ų) compared to Phe.
Experimental Protocols: Solid Phase Peptide Synthesis (SPPS)
Due to the steric hindrance of the ortho-methyl group, standard coupling protocols often fail. The following optimized protocol is recommended for Fmoc-SPPS.
Reagents
-
Resin: Rink Amide MBHA (low loading: 0.3-0.5 mmol/g recommended to reduce aggregation).
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
Coupling Cycle (Manual or Automated)
| Step | Reagent/Condition | Duration | Notes |
| 1. Deprotection | 20% Piperidine in DMF | 2 x 5 min | Remove Fmoc group. |
| 2. Wash | DMF | 5 x 1 min | Ensure complete removal of piperidine. |
| 3. Activation | 4 eq. Fmoc-2,5-Me₂-D-Phe-OH3.9 eq. HATU8 eq. DIPEA | Pre-activate 2 min | Pre-activation prevents racemization. |
| 4. Coupling | Add activated mixture to resin | 2 x 60 min | Double coupling is mandatory. |
| 5. Capping | Ac₂O / Pyridine / DMF | 10 min | Cap unreacted amines to prevent deletion sequences. |
Critical Note: For the subsequent amino acid coupling (onto the bulky 2,5-Me₂-D-Phe amine), use the most powerful coupling conditions available (e.g., HATU/HOAt at 50°C or microwave-assisted coupling at 75°C), as the nucleophilicity of the amine is reduced by the shielding effect of the ortho-methyl group.
References
-
Chemical Identity & Properties
- Source: PubChem Compound Summary for substituted phenylalanines.
-
URL:[Link]
-
Synthesis of D-Amino Acids
-
Opioid Peptide Applications (Analogous 2,6-Dmp studies)
-
Conformational Analysis
- Title: Conformational analysis of phenylalanine analogues.
- Source: Journal of Medicinal Chemistry.
-
URL:[Link]
Sources
Methodological & Application
Application Note & Protocol: Enantioselective Synthesis of 2,5-Dimethyl-D-phenylalanine
Introduction: The Significance of Non-Proteinogenic D-Amino Acids
Non-proteinogenic amino acids are crucial building blocks in modern medicinal chemistry. Incorporating these unique structures into peptides can significantly enhance their pharmacological properties, such as increasing metabolic stability, improving receptor affinity, and constraining peptide conformation. Specifically, D-amino acids, the enantiomers of the naturally occurring L-amino acids, are of high value. Their presence in a peptide therapeutic can render it resistant to proteolytic degradation, thereby extending its in-vivo half-life. 2,5-Dimethyl-D-phenylalanine, with its substituted aromatic ring, represents a valuable synthon for creating novel therapeutics with tailored properties. This guide provides a comprehensive, field-proven protocol for its enantioselective synthesis, leveraging the power of asymmetric phase-transfer catalysis.
Strategic Overview: Asymmetric Alkylation of a Glycine Synthon
Directly creating the chiral center of 2,5-Dimethyl-D-phenylalanine with high enantiomeric purity requires a robust and scalable method. Among the various strategies for asymmetric amino acid synthesis, the alkylation of a prochiral glycine enolate equivalent using a chiral phase-transfer catalyst (PTC) stands out for its operational simplicity, mild conditions, and high levels of stereocontrol.[1][2][3]
This methodology, pioneered by O'Donnell, utilizes a glycine imine Schiff base, which serves a dual purpose: the bulky N-protecting group enhances the acidity of the α-protons and prevents undesirable dialkylation.[1] The key to enantioselectivity lies in the use of a chiral quaternary ammonium salt, typically derived from Cinchona alkaloids, which forms a stereochemically defined ion pair with the glycine enolate, guiding the approach of the electrophile to one specific face.[4][5]
The overall synthetic pathway is a robust three-stage process:
-
Preparation of the Alkylating Agent: Synthesis of 2,5-dimethylbenzyl bromide from 2,5-dimethyltoluene.
-
Asymmetric Phase-Transfer Catalysis: The core enantioselective C-C bond formation.
-
Deprotection: Removal of the protecting groups to yield the final, free D-amino acid.
Caption: Overall workflow for the synthesis of 2,5-Dimethyl-D-phenylalanine.
Detailed Protocols and Methodologies
Protocol 1: Synthesis of the Alkylating Agent (2,5-Dimethylbenzyl Bromide)
Causality: The key electrophile, 2,5-dimethylbenzyl bromide, is prepared via a standard free-radical bromination of the benzylic position of 2,5-dimethyltoluene. N-Bromosuccinimide (NBS) is an ideal reagent for this transformation as it provides a low, constant concentration of bromine, minimizing side reactions. A radical initiator like AIBN (azobisisobutyronitrile) is required to start the chain reaction under thermal or photolytic conditions. This protocol is adapted from established procedures for benzylic brominations.[6]
Materials:
-
2,5-Dimethyltoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium sulfite (Na₂SO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-dimethyltoluene (1.0 eq), N-bromosuccinimide (1.05 eq), and a catalytic amount of AIBN (0.02 eq).
-
Add dry CCl₄ or MeCN to achieve a 0.5 M concentration of the toluene derivative.
-
Heat the mixture to reflux (approx. 77°C for CCl₄, 82°C for MeCN) and maintain for 3-4 hours. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of the reaction solvent.
-
Combine the filtrates and wash sequentially with saturated aq. Na₂SO₃ (to quench any remaining bromine), saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2,5-dimethylbenzyl bromide, which can often be used in the next step without further purification. If necessary, purify by vacuum distillation.
Protocol 2: Asymmetric Alkylation via Phase-Transfer Catalysis
Causality: This is the chirality-defining step. The glycine substrate, tert-butyl N-(diphenylmethylene)glycinate, is deprotonated at the interface of a biphasic system by a strong base (e.g., solid KOH).[1] The cinchonine-derived catalyst, a chiral quaternary ammonium salt, complexes with the resulting enolate, forming a chiral ion pair.[4] This lipophilic complex migrates into the organic phase. The bulky groups on the catalyst effectively shield one face of the enolate, forcing the 2,5-dimethylbenzyl bromide to alkylate from the less hindered face, leading to the (R)- or D-configured product.[7] The use of a tert-butyl ester is critical as it is resistant to saponification under these basic conditions.
Materials:
-
tert-Butyl N-(diphenylmethylene)glycinate
-
2,5-Dimethylbenzyl bromide (from Protocol 1)
-
(R)-N-(9-Anthracenylmethyl)cinchoninium chloride (or a similar cinchonine-derived catalyst)
-
Potassium hydroxide (KOH), finely ground powder
-
Toluene
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
To a jacketed reaction vessel under an inert atmosphere (N₂ or Ar), add tert-butyl N-(diphenylmethylene)glycinate (1.0 eq), the cinchonine-derived chiral phase-transfer catalyst (0.01-0.05 eq), and toluene (to achieve a 0.2 M concentration of the glycine substrate).
-
Begin vigorous stirring (at least 500 RPM) to ensure efficient mixing between phases.
-
Cool the mixture to 0°C using a circulating chiller.
-
Add finely powdered potassium hydroxide (5.0 eq, solid).
-
In a separate flask, dissolve 2,5-dimethylbenzyl bromide (1.2 eq) in a small amount of toluene.
-
Add the solution of the alkylating agent dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
Continue stirring the reaction at 0°C for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding deionized water. Separate the aqueous and organic layers.
-
Extract the aqueous layer twice with dichloromethane (DCM).
-
Combine all organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, protected (R)-2,5-dimethylphenylalanine tert-butyl ester, can be purified by flash column chromatography on silica gel.
Caption: Mechanism of Asymmetric Phase-Transfer Catalysis.
Protocol 3: Final Deprotection
Causality: A strong acidic medium is required to hydrolyze both the imine (N-diphenylmethylene group) and the tert-butyl ester. Aqueous hydrochloric acid is effective for this simultaneous cleavage. The tert-butyl group is removed via an E1-like mechanism, forming isobutylene, while the imine is hydrolyzed back to benzophenone and the primary amine.
Materials:
-
Protected (R)-2,5-dimethylphenylalanine tert-butyl ester (from Protocol 2)
-
3M Hydrochloric Acid (HCl)
-
Tetrahydrofuran (THF) or Dioxane
-
Diethyl ether (Et₂O)
Procedure:
-
Dissolve the purified protected amino acid ester (1.0 eq) in THF or dioxane (0.2 M).
-
Add an equal volume of 3M aqueous HCl.
-
Stir the biphasic mixture vigorously at room temperature for 8-12 hours. Monitor by TLC until the starting material is fully consumed.
-
Transfer the mixture to a separatory funnel and wash the aqueous layer with diethyl ether (3x) to remove the benzophenone byproduct.
-
Concentrate the aqueous layer under reduced pressure to obtain the crude amino acid hydrochloride salt.
-
The product can be purified by recrystallization or by using an ion-exchange column to isolate the free zwitterionic amino acid.
Expected Results & Data Summary
The following table summarizes the expected outcomes for the key synthetic steps based on literature precedents for similar substrates.
| Step | Product | Expected Yield | Expected Enantiomeric Excess (e.e.) | Key Analytical Techniques |
| 2 | Protected (R)-2,5-dimethylphenylalanine tert-butyl ester | 85-95% | >90% | Chiral HPLC, ¹H NMR, ¹³C NMR |
| 3 | 2,5-Dimethyl-D-phenylalanine | >90% | >90% (no racemization) | Polarimetry, ¹H NMR, MS |
Conclusion and Self-Validation
This application note details a robust and highly enantioselective method for the synthesis of 2,5-Dimethyl-D-phenylalanine. The cornerstone of this protocol is the asymmetric phase-transfer alkylation of a glycine Schiff base, a method renowned for its reliability and scalability.
Self-Validation: The trustworthiness of this protocol is ensured by several checkpoints. The enantiomeric excess of the protected product from Step 2 should be determined by chiral HPLC analysis before proceeding. The final product's optical purity can be confirmed by polarimetry, and its structural integrity verified by ¹H NMR, ¹³C NMR, and mass spectrometry. Consistent results across these analytical methods will validate the successful synthesis of the target molecule with high enantiopurity.
References
-
O'Donnell, M. J. (2001). The O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. [Link]
-
Maruoka, K. (2003). Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. Pure and Applied Chemistry, 75(1), 19-27. [Link]
-
Jew, S., & Park, H. (2015). Chapter 16: Cinchona Alkaloid Derivatives as Asymmetric Phase-transfer Catalysts. In Cinchona Alkaloids in Synthesis and Catalysis. Wiley-VCH. [Link]
-
MacMillan, D. W. C. (2003). Cinchona Alkaloids in Asymmetric Catalysis. MacMillan Group Meeting. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
Wu, Y., & Lipton, M. A. (2002). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Organic Letters, 4(23), 4041–4043. [Link]
-
Slanina, T., & Hidasová, D. (2023). The combination of the tris-4-bromophenylamminium radical cation, commonly known as magic blue (MB•+), and triethylsilane mediates a mild OtBu deprotection. The Journal of Organic Chemistry, 88(11), 6932–6938. [Link]
-
Palomo, C., Oiarbide, M., & García, J. M. (2011). Cascade reactions of glycine Schiff bases and chiral phase transfer catalysts in the synthesis of α-amino acids 3-substituted phthalides or isoindolinones. Chemical Communications, 47(1), 145-147. [Link]
-
Di Mola, A., et al. (2020). Photochemical bromination of 2,5-dimethylbenzoic acid as key step of an improved alkyne-functionalized blue box synthesis. Chemistry – A European Journal, 26(58), 13148-13153. [Link]
-
Lygo, B., & Andrews, B. I. (2004). Asymmetric phase-transfer catalysis utilizing chiral quaternary ammonium salts: asymmetric alkylation of glycine imines. Accounts of Chemical Research, 37(8), 518–525. [Link]
-
Park, H. G., & Jew, S. (2014). Cinchona-based phase-transfer catalysts for asymmetric synthesis. Journal of the Korean Chemical Society, 58(1), 1-10. [Link]
-
Fu, G. C., & Fischer, C. (2010). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 132(16), 5623–5625. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]
-
Xiaoyang, D., et al. (2014). Synthesis of New Chiral Phase Transfer Catalysts and their Application in the Asymmetric Alkylation of Glycine Derivatives. Austin Journal of Analytical and Pharmaceutical Chemistry, 1(1), 1003. [Link]
-
Zhang, Y., et al. (2018). A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Chemical Science, 9(28), 6159–6165. [Link]
-
PrepChem. (2023). Preparation of 2-methylbenzyl bromide. Retrieved from [Link]
-
Song, J., & You, S.-L. (2017). An Overview of Cinchona Alkaloids in Chemistry. In Asymmetric Synthesis and Catalysis with Cinchona Alkaloids. Wiley-VCH. [Link]
-
Li, P., et al. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry, 9, 684248. [Link]
-
Becker, H., et al. (1973). Organicum. Practical Handbook of Organic Chemistry. Addison-Wesley Pub. Co. [Link]
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Advanced Protocol: Incorporation of 2,5-Dimethyl-D-phenylalanine into Peptides
Part 1: Strategic Application Overview
The "Sided" Steric Challenge
The incorporation of 2,5-Dimethyl-D-phenylalanine (2,5-Me
-
The Ortho (C2) Methyl: Provides local steric hindrance to restrict rotation around the
torsion angle, rigidifying the side chain. -
The Meta (C5) Methyl: Extends the hydrophobic surface area, often critical for filling specific hydrophobic pockets in receptors (e.g., opioid receptors, GPCRs) without the prohibitive bulk of a 2,6-substitution.
-
The D-Configuration: Introduces a reverse-turn inducing element, forcing the peptide backbone into non-canonical conformations (e.g.,
-turns) and conferring high resistance to proteolytic degradation.
Critical Synthesis Considerations
Standard Solid-Phase Peptide Synthesis (SPPS) protocols using HBTU/HCTU often fail with 2,5-Me
-
Kinetic Sluggishness: The C2-methyl group hinders the nucleophilic attack of the incoming amino group on the activated ester.
-
Racemization Risk: Activation of sterically hindered phenylalanines can lead to oxazolone formation and subsequent racemization, compromising the D-enantiomeric purity.
-
Diketopiperazine (DKP) Formation: If 2,5-Me
-D-Phe is at the C-terminus or penultimate position, the D-configuration significantly accelerates DKP formation during Fmoc deprotection, leading to chain termination.
Part 2: Experimental Protocol
Materials & Reagents
| Component | Specification | Rationale |
| Building Block | Fmoc-2,5-dimethyl-D-phenylalanine | High purity (>98%) required to avoid isomer contaminants. |
| Coupling Agent | HATU or COMU | Aza-benzotriazole (HATU) or Oxyma-based (COMU) reagents are superior for hindered couplings. |
| Additive | HOAt (if using HATU) | Suppresses racemization and accelerates activation. |
| Base | TMP (2,4,6-Trimethylpyridine) or DIEA | TMP (Collidine) is preferred for highly hindered couplings to prevent base-catalyzed racemization. |
| Solvent | DMF (anhydrous) | Polar aprotic solvent essential for solvation of hindered species. |
Workflow Visualization
Figure 1: Optimized SPPS workflow for sterically hindered amino acids like 2,5-Me
Step-by-Step Procedure
1. Resin Preparation
-
Selection: Use 2-Chlorotrityl Chloride (2-CTC) resin if 2,5-Me
-D-Phe is the C-terminal residue. This prevents DKP formation due to the steric bulk of the trityl linker. -
Loading: Load at low density (0.3–0.5 mmol/g) to reduce inter-chain aggregation.
2. Activation & Coupling (The "Power" Cycle)
-
Stoichiometry: Use 4 equivalents of Fmoc-2,5-Me
-D-Phe, 3.9 eq HATU, 4 eq HOAt, and 8 eq Collidine. -
Pre-activation: Dissolve AA and reagents in DMF. Add Collidine immediately before adding to the resin. Do not pre-activate for >2 minutes to avoid racemization.
-
Reaction Time: Allow coupling to proceed for 2 hours at room temperature.
-
Double Coupling: Mandatory. Drain, wash with DMF, and repeat the coupling step with fresh reagents for another 1–2 hours.
3. Monitoring
-
Kaiser Test: May be inconclusive if the previous residue is Proline or N-methylated.
-
Chloranil Test: Preferred for secondary amines.
-
Micro-Cleavage: If unsure, cleave a small resin aliquot (5 mg) with 95% TFA and analyze via LC-MS to confirm coupling before proceeding.
4. Fmoc Deprotection (Critical Step)
-
Reagent: 20% Piperidine in DMF + 0.1 M HOBt .
-
Why HOBt? The addition of HOBt suppresses aspartimide formation (if Asp is present) and reduces the risk of DKP formation by buffering the basicity.
-
Protocol: Short cycles (2 x 5 min) are better than one long cycle to minimize side reactions.
Part 3: Troubleshooting & Optimization
Common Failure Modes
| Issue | Diagnosis | Corrective Action |
| Incomplete Coupling | Positive Kaiser test after double coupling. | Switch Reagents: Use PyAOP (phosphonium salt) instead of HATU. Microwave: Heat to 50°C (max) for 20 min (use with caution to avoid racemization). |
| Racemization | D-isomer converts to L-isomer (detected by chiral HPLC). | Base Change: Switch from DIEA to Collidine (TMP). Temp Control: Perform coupling at 0°C for the first hour, then warm to RT. |
| DKP Formation | Loss of peptide mass (M-2 residue mass) during synthesis. | Resin Change: Use 2-CTC resin or Trityl linker . Avoid Fmoc-deprotection times >10 mins total. |
Decision Matrix for Hindered Couplings
Figure 2: Decision matrix for optimizing hindered amino acid coupling efficiency.
Part 4: References
-
Hruby, V. J., et al. (1998). "Structures that delineate orphanin FQ and dynorphin A pharmacological selectivities." Journal of Biological Chemistry, 273(3), 1490–1495. (Context on dimethyl-phenylalanine derivatives in opioid peptides). Available at: [Link]
-
Carpino, L. A., et al. (1996).[1] "Peptide Coupling in the Presence of Highly Hindered Tertiary Amines." Journal of the American Chemical Society.[1][2] (Foundational text on using Collidine/HATU for hindered AAs).
-
White Rose Research Online. (2025). "Poly(amino acid) Synthesis from 2,5-Diketopiperazines." (Context on DKP side reactions). Available at: [Link]
Sources
Application Note: Robust and High-Throughput Analysis of 2,5-Dimethyl-D-phenylalanine in Complex Matrices using Derivatization-Gas Chromatography-Mass Spectrometry
Abstract
This application note presents a comprehensive guide to the analysis of 2,5-Dimethyl-D-phenylalanine, a non-proteinogenic amino acid of significant interest in pharmaceutical and metabolic research, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar and non-volatile nature of this amino acid, direct GC-MS analysis is not feasible.[1][2] This guide details two robust and field-proven derivatization protocols—silylation using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and alkylation via ethyl chloroformate (ECF)—to enhance the volatility and thermal stability of 2,5-Dimethyl-D-phenylalanine, enabling sensitive and reproducible quantification.[3][4] We provide in-depth, step-by-step methodologies, the chemical rationale behind the experimental choices, and guidance on GC-MS parameter optimization and data interpretation.
Introduction: The Analytical Challenge of Non-Proteinogenic Amino Acids
2,5-Dimethyl-D-phenylalanine is a synthetic amino acid analog increasingly utilized in drug design and development. Its unique structure can impart desirable properties to peptide-based therapeutics, such as enhanced metabolic stability and altered pharmacological activity. Accurate quantification of 2,5-Dimethyl-D-phenylalanine in various biological and chemical matrices is therefore critical for pharmacokinetic studies, process optimization, and quality control.
However, like all amino acids, 2,5-Dimethyl-D-phenylalanine is a zwitterionic, polar, and non-volatile molecule at typical GC inlet temperatures.[5] Direct injection onto a GC column results in poor chromatographic performance, including peak tailing, low sensitivity, and even complete analyte loss.[2] To overcome these limitations, a chemical modification step known as derivatization is mandatory.[6][7] This process converts the polar functional groups (the carboxylic acid and primary amine) into less polar, more volatile, and thermally stable moieties suitable for GC analysis.[1][6]
This guide provides two validated protocols for the derivatization of 2,5-Dimethyl-D-phenylalanine, designed to be both robust and accessible for routine laboratory implementation.
The "Why": Principles of Derivatization for Amino Acid Analysis
The primary goal of derivatization in the context of GC-MS is to chemically alter the analyte to make it amenable to gas-phase analysis.[6] This is achieved by targeting the active hydrogen atoms on the carboxylic acid (-COOH) and amine (-NH2) functional groups.[1][8]
There are three main classes of derivatization reactions applicable to amino acids:
-
Silylation: This is a widely used technique that replaces active hydrogens with a silyl group, such as trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS).[8] Silylation reagents are highly effective but can be sensitive to moisture.[1]
-
Acylation: This method introduces an acyl group to the amine and hydroxyl functionalities, often in combination with esterification of the carboxyl group.[9][10]
-
Alkylation/Esterification: This approach involves the addition of an alkyl group, typically to the carboxylic acid to form an ester, and to the amine group.[4] Chloroformate reagents are particularly efficient as they can derivatize both functional groups in a single step.[11][12]
For the analysis of 2,5-Dimethyl-D-phenylalanine, we will focus on silylation with MTBSTFA, which yields highly stable t-BDMS derivatives, and a rapid alkylation method using ethyl chloroformate.[3]
Table 1: Comparison of Featured Derivatization Reagents
| Reagent | Derivatization Group | Key Advantages | Key Considerations |
| MTBSTFA | tert-Butyldimethylsilyl (t-BDMS) | Forms highly stable derivatives, less moisture sensitive than other silylating agents, produces characteristic mass spectra. | Requires anhydrous conditions for optimal reaction, may require heating to drive the reaction to completion.[13][14] |
| Ethyl Chloroformate (ECF) | Ethoxycarbonyl | Rapid reaction, can be performed in an aqueous medium, cost-effective.[12][15][16] | Derivatives may be less stable over long periods compared to t-BDMS derivatives, requires careful pH control. |
Protocol 1: Silylation with MTBSTFA
This protocol describes the formation of the di-t-BDMS derivative of 2,5-Dimethyl-D-phenylalanine. The t-BDMS derivatives are known for their enhanced stability compared to TMS derivatives, making them ideal for automated GC-MS analysis.
Materials and Reagents
-
2,5-Dimethyl-D-phenylalanine standard or sample extract
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Acetonitrile (anhydrous, HPLC grade)
-
Pyridine (anhydrous)
-
Reaction vials (2 mL, screw-cap, with PTFE-lined septa)
-
Heating block or oven
-
Nitrogen or argon gas for drying
Experimental Workflow: MTBSTFA Derivatization
Caption: Workflow for silylation of 2,5-Dimethyl-D-phenylalanine with MTBSTFA.
Step-by-Step Protocol
-
Sample Preparation:
-
Pipette an aliquot of the sample solution containing 2,5-Dimethyl-D-phenylalanine into a 2 mL reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen or argon gas. It is crucial to remove all water, as moisture will consume the silylating reagent and reduce derivatization efficiency.[1][14]
-
-
Derivatization Reaction:
-
To the dried residue, add 100 µL of anhydrous acetonitrile and 100 µL of MTBSTFA.
-
Cap the vial tightly and vortex for 30 seconds to ensure the residue is fully dissolved.
-
Heat the vial at 100°C for 4 hours in a heating block or oven.[13] The elevated temperature is necessary to drive the derivatization of both the carboxylic acid and the sterically hindered amine group to completion.
-
-
Analysis:
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system.
-
Protocol 2: Alkylation with Ethyl Chloroformate (ECF)
This protocol offers a rapid and efficient alternative to silylation. The reaction proceeds quickly at room temperature and is more tolerant of residual moisture, making it suitable for high-throughput applications.[3][12] The derivatization occurs in a biphasic system where the derivatized amino acid is extracted into an organic solvent.
Materials and Reagents
-
2,5-Dimethyl-D-phenylalanine standard or sample extract (in aqueous solution)
-
Ethanol
-
Pyridine
-
Ethyl Chloroformate (ECF)
-
Chloroform
-
Sodium Bicarbonate solution (5% w/v)
-
Anhydrous Sodium Sulfate
-
Reaction vials (4 mL, screw-cap, with PTFE-lined septa)
Experimental Workflow: ECF Derivatization
Caption: Workflow for alkylation of 2,5-Dimethyl-D-phenylalanine with ECF.
Step-by-Step Protocol
-
Reaction Setup:
-
In a 4 mL vial, combine 500 µL of the aqueous sample, 500 µL of ethanol, and 100 µL of pyridine.
-
Vortex the mixture for 10 seconds. Pyridine acts as a catalyst and acid scavenger.[3]
-
-
Derivatization Reaction:
-
Add 50 µL of ethyl chloroformate (ECF) to the mixture. Caution: ECF is corrosive and moisture-sensitive. Handle in a fume hood.
-
Immediately cap the vial and vortex vigorously for 30 seconds. An exothermic reaction will occur.
-
-
Extraction and Cleanup:
-
To the reaction mixture, add 500 µL of chloroform and vortex for 20 seconds to extract the derivatized amino acid.
-
Add 500 µL of 5% sodium bicarbonate solution to neutralize excess ECF and pyridine. Vortex for 20 seconds.
-
Centrifuge briefly to separate the layers.
-
Carefully transfer the bottom organic layer (chloroform) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Analysis:
-
The dried chloroform extract is now ready for injection into the GC-MS system.
-
GC-MS Analysis
The following parameters provide a starting point for the analysis of derivatized 2,5-Dimethyl-D-phenylalanine. Optimization may be required depending on the specific instrumentation and column used.
Table 2: Suggested GC-MS Parameters
| Parameter | MTBSTFA Derivative | ECF Derivative |
| GC Column | SLB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | DB-17 or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Injection Mode | Splitless | Splitless |
| Injector Temp. | 280°C | 250°C |
| Oven Program | 100°C hold for 2 min, ramp to 300°C at 15°C/min, hold for 5 min | 80°C hold for 2 min, ramp to 280°C at 20°C/min, hold for 3 min |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Helium, constant flow at 1.2 mL/min |
| MS Source Temp. | 230°C | 230°C |
| MS Quad Temp. | 150°C | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |
| Scan Range | 50 - 650 m/z | 50 - 500 m/z |
Expected Mass Spectra and Fragmentation
Mass spectrometry provides structural information that confirms the identity of the derivatized analyte.
-
t-BDMS Derivative: The EI mass spectrum of the di-t-BDMS derivative of 2,5-Dimethyl-D-phenylalanine is expected to show a characteristic fragmentation pattern. A prominent ion will be [M-57]+, corresponding to the loss of a tert-butyl group, which is a hallmark of t-BDMS derivatives. Other significant fragments will arise from cleavages around the carbonyl group and the aromatic ring.
-
ECF Derivative: The N-ethoxycarbonyl ethyl ester derivative will also produce a characteristic fragmentation pattern. Key fragments will likely correspond to the loss of the ethoxy group (-OC2H5), the entire ester group (-COOC2H5), and fragmentation of the derivatized amine.
For both derivatives, selective ion monitoring (SIM) can be employed to enhance sensitivity and selectivity by monitoring characteristic fragment ions.
Conclusion and Best Practices
Both silylation with MTBSTFA and alkylation with ECF are highly effective methods for the derivatization of 2,5-Dimethyl-D-phenylalanine for GC-MS analysis. The choice of method may depend on sample throughput requirements, matrix complexity, and available resources. MTBSTFA provides exceptionally stable derivatives ideal for quantitative accuracy, while ECF offers a rapid and robust workflow for high-throughput screening.
For optimal results, always:
-
Ensure all glassware and solvents are anhydrous when performing silylation.
-
Perform a blank derivatization to check for reagent impurities.
-
Use an internal standard for accurate quantification.
-
Optimize GC-MS parameters for your specific instrument and application.
By implementing these detailed protocols, researchers can achieve reliable and sensitive analysis of 2,5-Dimethyl-D-phenylalanine, facilitating advancements in drug development and metabolic research.
References
-
Albo, R. L. F., Valdez, C. A., Leif, R. N., Mulcahy, H. A., & Koester, C. (2014). Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 406(21), 5231–5234. [Link]
-
Chemistry For Everyone. (2025, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. [Link]
-
Tsikas, D., & Chobanyan-Jürgens, K. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 180. [Link]
-
Chrom Tech, Inc. (2025, October 15). Why Use GC Derivatization Reagents. [Link]
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Lee, D., & Lee, S. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Atmosphere, 13(5), 786. [Link]
-
Bibel, R. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation [Video]. YouTube. [Link]
-
Jackson, G. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2014, 819413. [Link]
-
ResearchGate. (2025, August 7). GC-MS of amino acids as their trimethylsilyl/t-butyldimethylsilyl Derivatives: In model solutions III [Request PDF]. [Link]
-
Regis Technologies. (n.d.). GC Derivatization. [Link]
-
ResearchGate. (2022, June 17). Acylation, silylation, alkylation or chiral derivatization agents using GC/MS?. [Link]
-
ResearchGate. (2025, August 6). Comparison of silylation and esterification/acylation procedures in GC‐MS analysis of amino acids [Request PDF]. [Link]
-
ResearchGate. (2025, August 6). GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia [PDF]. [Link]
-
ResearchGate. (2024, February 29). How to derivatize Amino Acids using N-tert-butyldimethylsilyl- N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis?. [Link]
-
Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. [Link]
-
ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem.... [Link]
-
Jaskolla, T. W., & Lehmann, W. D. (2015). Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study. Journal of amino acids, 2015, 205937. [Link]
-
Tsikas, D., & Chobanyan-Jürgens, K. (2018). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 8(4), 73. [Link]
-
Wang, J., Huang, Z. H., Gage, D. A., & Watson, J. T. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Journal of chromatography. A, 663(1), 71–78. [Link]
-
Likhogrud, M., et al. (2022). Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. International Journal of Molecular Sciences, 23(19), 11883. [Link]
-
Wysocki, V. H., Resing, K. A., Zhang, Q., & Cheng, G. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211–222. [Link]
-
ResearchGate. (2025, August 7). Gas chromatographic analysis of amino acid enantiomers in Carbetocin peptide hydrolysates after fast derivatization with pentafluoropropyl chloroformate. [Link]
-
Chromatography Forum. (2011, July 30). Pure amino acid derivatized..multiple peaks? McLafferty?. [Link]
-
Sikora, M., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. International Journal of Molecular Sciences, 22(22), 12470. [Link]
-
ResearchGate. (2025, August 5). Gas Chromatographic Analysis of Amino Acids As Ethyl Chloroformate Derivatives. Part 1, Composition of Proteins Associated with Art Objects and Monuments. [Link]
-
Fan, T. W.-M., et al. (2017). Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM). Metabolites, 7(2), 19. [Link]
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Application Note: Utilizing 2,5-Dimethyl-D-phenylalanine in Peptidomimetic Drug Design
Executive Summary
This guide details the strategic application of 2,5-Dimethyl-D-phenylalanine (2,5-Me₂-D-Phe) in medicinal chemistry. Unlike its symmetric counterpart (2,6-dimethylphenylalanine), which rigidly locks side-chain conformation perpendicular to the peptide backbone, the 2,5-substitution pattern offers a unique asymmetric steric probe. This residue is critical for mapping hydrophobic pockets in G-protein coupled receptors (GPCRs) and enhancing the proteolytic stability of therapeutic peptides. This document provides rationale for its use, specific solid-phase peptide synthesis (SPPS) protocols for this sterically hindered residue, and analytical validation methods.
Part 1: Structural & Physicochemical Rationale
The "Asymmetric Wedge" Effect
In Structure-Activity Relationship (SAR) studies, phenylalanine analogues are used to probe the size and shape of hydrophobic binding pockets.
-
2,6-Dimethylphenylalanine: Forces the phenyl ring into a specific orthogonal orientation (
) due to severe steric clash with the peptide backbone. -
2,5-Dimethyl-D-phenylalanine: The 2-methyl group provides steric constraint, but the 5-methyl group extends the hydrophobic surface area asymmetrically. This allows the medicinal chemist to probe the "depth" and "width" of a receptor pocket without the extreme conformational rigidity of the 2,6-analog.
Metabolic Stability (The D-Configuration Advantage)
The incorporation of 2,5-Me₂-D-Phe provides a dual mechanism for extending plasma half-life:
-
Chirality: The D-configuration renders the peptide bond non-scissile to standard mammalian proteases (e.g., chymotrypsin) which recognize L-aromatic residues.
-
Steric Shielding: The ortho-methyl group (position 2) physically blocks the approach of hydrolytic enzymes to the amide bond.
SAR Decision Logic
The following diagram illustrates the decision matrix for selecting 2,5-Me₂-D-Phe over other analogues.
Figure 1: Decision tree for incorporating methyl-substituted phenylalanine analogues in peptide drug design.
Part 2: Synthetic Protocol (Fmoc-SPPS)
Challenge: The primary difficulty in using 2,5-Me₂-D-Phe is steric hindrance during the coupling step. The ortho-methyl group hinders nucleophilic attack of the amino group (if the residue is on the resin) or the activation of the carboxyl group (if being coupled to the resin). Standard DIC/HOBt protocols often result in deletion sequences.
Materials Required[1][2]
-
Resin: Rink Amide (for amides) or Wang (for acids).[1] Low loading (0.3–0.5 mmol/g) is recommended to reduce inter-chain aggregation.
-
Amino Acid: Fmoc-2,5-dimethyl-D-phenylalanine (High purity >98% chiral).
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: DMF (Anhydrous).
Step-by-Step Coupling Protocol
Step 1: Resin Preparation
-
Swell resin in DCM (20 min) followed by DMF (20 min).
-
Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).
Step 2: Activation (The Critical Step)
Do not pre-activate for more than 2 minutes to avoid racemization, even with D-amino acids.
-
Dissolve Fmoc-2,5-Me₂-D-Phe (4.0 eq relative to resin loading) in minimum DMF.
-
Add HATU (3.9 eq).
-
Add DIPEA (8.0 eq) immediately prior to adding to the resin.
Step 3: Coupling Reaction
-
Add the activated mixture to the resin.[2]
-
Microwave Assistance (Recommended):
-
Hold at 75°C for 10 minutes (25W power).
-
Note: If microwave is unavailable, double couple at Room Temperature for 2 hours each.
-
-
Drain and wash with DMF (3x).[1]
Step 4: Monitoring & Capping
-
Kaiser Test: Perform a Kaiser test. If blue (positive), repeat Step 3.
-
Capping: If the reaction remains incomplete after re-coupling, cap unreacted amines with Acetic Anhydride/Pyridine (1:1 in DMF) for 10 minutes to prevent deletion sequences in the final product.
Step 5: Elongation
Proceed with the next amino acid.
-
Crucial: Removing the Fmoc group from 2,5-Me₂-D-Phe is standard, but coupling the next amino acid onto the sterically hindered 2,5-Me₂-D-Phe amine is extremely difficult. Use the same HATU/Microwave protocol for the subsequent residue.
Figure 2: Optimized SPPS workflow for sterically hindered amino acids.
Part 3: Analytical Validation
Because 2,5-dimethyl-D-phenylalanine is a non-canonical amino acid, standard retention times do not apply.
Verification of Chiral Purity (Marfey’s Method)
Racemization can occur during the synthesis of the Fmoc-derivative or during harsh coupling conditions.
-
Hydrolysis: Hydrolyze a small sample of the peptide (6N HCl, 110°C, 24h).
-
Derivatization: React the hydrolysate with FDAA (Marfey’s Reagent).
-
Analysis: Compare LC-MS retention times against authentic Fmoc-2,5-Me₂-D-Phe and Fmoc-2,5-Me₂-L-Phe standards derivatized similarly. The D-isomer typically elutes later than the L-isomer on C18 columns.
Mass Spectrometry
-
Molecular Weight Shift: The addition of two methyl groups adds +28.05 Da relative to a standard Phenylalanine residue.
-
Fragmentation: In MS/MS, look for the characteristic immonium ion of dimethylphenylalanine (m/z = 148), distinct from Phenylalanine (m/z = 120).
Part 4: Case Study Data
Comparison of Enkephalin Analogues (Hypothetical Data based on class properties)
| Peptide Sequence | Receptor Affinity ( | Proteolytic Half-life ( | Notes |
| Tyr-Gly-Gly-Phe -Leu (Leu-Enkephalin) | 1.2 | 15 | Rapid degradation by enkephalinases. |
| Tyr-Gly-Gly-D-Phe -Leu | 4.5 | 120 | Improved stability; slight loss of affinity. |
| Tyr-Gly-Gly-2,6-Me₂-D-Phe -Leu | 250.0 | >300 | High stability, but steric clash reduces affinity (too rigid). |
| Tyr-Gly-Gly-2,5-Me₂-D-Phe -Leu | 2.1 | >280 | Optimal Balance: Retains affinity via asymmetric fit; high stability. |
References
-
NIH/National Library of Medicine. (2007). Bifunctional [2′,6′-dimethyl-L-tyrosine1] endomorphin-2 analogues... (Discusses the principles of dimethyl-substitution in opioid ligands).
-
Chem-Impex International. (n.d.). Product Data: Methyl-phenylalanine derivatives.[3][4] (Source for physicochemical properties of methylated phenylalanines).
-
Beilstein Journal of Organic Chemistry. (2012). Synthesis of bulky amino acids for peptide design. (General protocols for hindered amino acid synthesis).
-
Journal of Peptide Science. (2015). Advances in Fmoc solid-phase peptide synthesis.[5] (Authoritative guide on SPPS coupling reagents for hindered residues).
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Dimethyl-D-phenylalanine
Topic: Improving Yield & Enantiopurity of 2,5-Dimethyl-D-phenylalanine Audience: Synthetic Chemists, Process Development Scientists Current Status: Online
Introduction: The "Ortho-Effect" Challenge
Welcome to the technical support hub for 2,5-Dimethyl-D-phenylalanine . This unnatural amino acid is a critical peptidomimetic scaffold, often used to induce conformational constraints in peptide drugs.
The Core Problem: The primary yield-killer in this synthesis is the 2-methyl (ortho) substituent . This group creates significant steric hindrance that:
-
Retards nucleophilic attack at the benzylic position (in alkylation routes).
-
Impedes active-site binding in standard enzymatic resolutions (e.g., Acylase I).
-
Destabilizes the planar transition states required in condensation reactions.
This guide prioritizes two validated workflows to overcome these barriers: Asymmetric Phase Transfer Catalysis (PTC) (for high-value, direct synthesis) and Erlenmeyer-Plöchl + Enzymatic Resolution (for robust, cost-effective scale-up).
Module 1: Workflow Decision Matrix
Before troubleshooting, ensure you have selected the correct route for your scale and purity requirements.
Figure 1: Decision tree for selecting the optimal synthetic pathway based on scale and steric tolerance.
Module 2: Route A - Asymmetric Phase Transfer Catalysis (PTC)
Best for: High enantiomeric excess (ee%), fewer steps. Mechanism: Alkylation of a glycine Schiff base using a chiral quaternary ammonium catalyst.
Protocol Overview
-
Substrate: N-(Diphenylmethylene)glycine tert-butyl ester.[1]
-
Electrophile: 2,5-Dimethylbenzyl bromide.
-
Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (Lygo/Corey catalyst) OR Maruoka Spiro-catalyst (preferred for ortho-substituted substrates).
Troubleshooting Guide (Q&A)
Q1: My reaction stalls at 60% conversion. Why?
-
Root Cause: The 2-methyl group on the electrophile creates significant steric repulsion against the catalyst's chiral pocket.
-
Solution:
-
Switch Catalyst: Move from standard Cinchona alkaloids (O'Donnell gen 1) to Maruoka Spiro-catalysts (e.g.,
-3,4,5-trifluorophenyl-NAS bromide). These have a rigid, deep chiral pocket that accommodates bulky electrophiles better [1]. -
Increase Agitation: PTC is an interfacial reaction. Ensure stirring is vigorous (>800 RPM) to maximize the surface area between the organic (toluene/DCM) and aqueous (50% KOH) phases.
-
Concentration: Run the reaction at high concentration (0.5 M) to drive kinetics.
-
Q2: The enantioselectivity (ee%) is lower than expected (<90%).
-
Root Cause: "Background reaction." The uncatalyzed alkylation (racemic) is competing with the catalyzed pathway, often due to high temperatures.
-
Solution:
-
Lower Temperature: Cool the reaction to 0°C or -20°C. While this slows the rate (already slow due to sterics), it suppresses the background racemic pathway significantly.
-
Solvent Choice: Switch from DCM to Toluene/Chloroform (7:3) . Toluene often tightens the ion pair, improving stereocontrol.
-
Q3: I see hydrolysis of the imine starting material.
-
Root Cause: The 50% KOH/NaOH solution is too harsh for prolonged reaction times required by the hindered substrate.
-
Solution: Use solid CsOH·H₂O or KOH with a trace of water, rather than a bulk aqueous phase. This "solid-liquid" PTC condition reduces hydrolysis risk.
Module 3: Route B - Erlenmeyer Synthesis & Enzymatic Resolution
Best for: Large scale, robust reagents, lower cost. Mechanism: Condensation of 2,5-dimethylbenzaldehyde with N-acetylglycine, followed by hydrogenation and biocatalytic separation.
Protocol Overview
-
Condensation: 2,5-Dimethylbenzaldehyde + N-acetylglycine
Azlactone. -
Hydrolysis/Reduction: Azlactone
N-Acetyl-DL-2,5-dimethylphenylalanine. -
Resolution: Acylase I (Aspergillus or Hog Kidney) selectively hydrolyzes the L-isomer , leaving N-Acetyl-D-2,5-dimethylphenylalanine untouched.
Troubleshooting Guide (Q&A)
Q1: The Erlenmeyer condensation yield is poor (<40%).
-
Root Cause: The 2,5-dimethylbenzaldehyde is deactivated sterically. The aldehyde carbonyl is shielded by the ortho-methyl group.
-
Solution:
-
Microwave/Ultrasound: Standard reflux is often insufficient. Use microwave irradiation (140°C, sealed vessel) to overcome the activation energy barrier [2].
-
Reagent Ratio: Increase the ratio of fused Sodium Acetate (base) to 1.5 equivalents. Ensure the NaOAc is completely anhydrous (fused immediately before use).
-
Q2: The enzymatic resolution (Acylase I) is extremely slow.
-
Root Cause: The bulky 2,5-dimethyl group prevents the substrate from fitting into the Acylase I hydrophobic pocket (the "ortho-effect").
-
Solution:
-
Add Co-factors: Acylase I is a metalloenzyme. Add 0.5 mM CoCl₂ to the buffer. This stabilizes the enzyme and can increase activity by 2-3x [3].
-
pH Control: Maintain pH strictly at 7.5 - 8.0 . The reaction produces acetic acid, which drops the pH and deactivates the enzyme. Use an autotitrator with dilute LiOH.
-
Substrate Concentration: Do not exceed 0.1 M substrate. High concentrations of the hydrophobic substrate can inhibit the enzyme.
-
Q3: How do I separate the D-product from the L-byproduct?
-
Protocol:
-
After enzymatic reaction, acidify to pH 1.5.
-
Extract with Ethyl Acetate .
-
Aqueous Phase: Contains free L-2,5-dimethylphenylalanine (protonated).
-
Organic Phase:[2] Contains unreacted N-Acetyl-D-2,5-dimethylphenylalanine .
-
-
Evaporate organic phase and reflux with 6M HCl to deprotect the acetyl group, yielding pure D-2,5-dimethylphenylalanine .
-
Module 4: Quantitative Comparison
| Feature | Asymmetric PTC (Route A) | Erlenmeyer + Resolution (Route B) |
| Theoretical Yield (D-isomer) | 100% (Enantioselective) | 50% (Kinetic Resolution) |
| Step Count | 2 (Alkylation | 4 (Condense |
| Steric Tolerance | High (with Maruoka catalyst) | Low (Enzyme sensitivity) |
| Cost Driver | Catalyst (Expensive) | Enzyme (Moderate) / Labor (High) |
| Recyclability | Catalyst is recoverable | Enzyme immobilized on beads |
Module 5: Mechanism Visualization (PTC)
The following diagram illustrates the interfacial mechanism where the catalyst transports the enolate into the organic phase while blocking one face of the enolate, forcing the bulky electrophile to attack from the opposite side.
Figure 2: Interfacial mechanism of Asymmetric Phase Transfer Catalysis. The catalyst (Q+) shields one face of the enolate, overcoming the steric bulk of the 2,5-dimethylbenzyl bromide.
References
-
Ooi, T., & Maruoka, K. (2007).[3] Recent Advances in Asymmetric Phase-Transfer Catalysis. Angewandte Chemie International Edition, 46(23), 4222–4266.
-
Pérez, E., et al. (2002). Microwave-assisted synthesis of azlactones. Tetrahedron Letters, 43(22), 4091-4093.
-
Chenault, H. K., et al. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society, 111(16), 6354-6364.
-
O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Cinchona Alkaloid Derivatives. Accounts of Chemical Research, 37(8), 506–517.
Sources
Technical Support Center: 2,5-Dimethyl-D-phenylalanine (2,5-Dmt) Purification
Ticket ID: #PUR-25DMT-001 Status: Open Priority: High (Drug Discovery/Peptide Synthesis Intermediate) Agent: Senior Application Scientist
Executive Summary: The Steric Challenge
Purifying 2,5-Dimethyl-D-phenylalanine presents a unique dual challenge compared to standard amino acids:
-
Stereochemical Rarity: As a D-amino acid, it requires specific resolution techniques to separate from the L-enantiomer (often present from racemic synthesis).
-
Steric Hindrance (The "Ortho" Effect): The methyl group at the 2-position (ortho) creates significant steric bulk near the
-carbon. This interferes with standard enzymatic binding pockets and chiral stationary phase interactions, often leading to poor resolution or slow kinetics compared to unsubstituted Phenylalanine.
This guide provides a self-validating purification workflow designed to overcome these steric barriers.
Module 1: Enantiomeric Resolution (The "D" vs. "L" Problem)
Objective: Isolation of the D-enantiomer from a racemic mixture (DL-2,5-Dmt).
Method A: Enzymatic Kinetic Resolution (Scalable/Industrial)
Best for: Gram-to-Kilogram scale.
The Logic: Standard Acylase I enzymes hydrolyze N-acetyl-L-amino acids to free L-amino acids. Because of the 2-methyl steric hindrance , standard Acylase kinetics will be sluggish. We utilize this to our advantage: the D-enantiomer remains as the unreacted N-acetyl derivative, which is easily separated by solubility.
Protocol:
-
Acetylation: Convert crude DL-2,5-Dmt to N-acetyl-DL-2,5-Dmt using acetic anhydride in NaOH.
-
Enzymatic Hydrolysis:
-
Dissolve N-acetyl-DL-2,5-Dmt in 0.1 M phosphate buffer (pH 7.5).
-
Add Acylase I (Aspergillus melleus) . Note: Use 2x the standard unit concentration due to steric resistance.
-
Incubate at 37°C for 24-48 hours (monitor via HPLC).
-
-
Separation:
-
Acidify to pH 5.0. The free L-2,5-Dmt (zwitterion) will remain in the aqueous phase or precipitate depending on concentration.
-
Extract the unreacted N-acetyl-D-2,5-Dmt into ethyl acetate (acidic form is organic soluble).
-
-
Final Hydrolysis: Reflux the N-acetyl-D-2,5-Dmt in 2M HCl to yield free D-2,5-Dimethylphenylalanine .
Method B: Chiral HPLC (Analytical/Polishing)
Best for: High-purity polishing (>99.5% ee) or QC.
Column Selection Guide: Due to the hydrophobic methyl groups, standard ligand-exchange columns may show peak tailing. Crown ether columns are superior for the free amino acid.
| Column Type | Stationary Phase | Mechanism | Recommendation |
| Crown Ether | Crownpak CR(+) | Host-guest complexation with ammonium group. | Primary Choice. The 2,5-dimethyl group does not interfere with the ammonium binding. |
| Polysaccharide | Chiralpak QN-AX | Anion exchange + H-bonding. | Secondary Choice. Requires N-protection (e.g., Fmoc/Boc) for best results. |
| Ligand Exchange | Chiralpak MA(+) | Copper(II) complexation. | Avoid. The 2-methyl group sterically hinders the formation of the planar Cu(II) complex. |
Module 2: Chemical Impurity Removal
Objective: Removing regioisomers (2,3-dimethyl, 2,4-dimethyl) and synthetic byproducts.
The "Isoelectric Point" Trick
2,5-Dmt is more hydrophobic than Phenylalanine. We can exploit its sharp solubility drop at its Isoelectric Point (pI).
Calculated pI: ~5.5 (shifted slightly basic due to electron-donating methyls).
Protocol:
-
Dissolve crude D-2,5-Dmt in minimum volume of 1M HCl (fully protonated, soluble).
-
Add activated carbon (remove color/metal traces) and filter.
-
Slowly add 5M ammonia to the filtrate with vigorous stirring.
-
Critical Step: As pH approaches 5.0, turbidity will appear. Stop stirring and let crystals grow. Rapid precipitation traps impurities.
-
Filter at pH 5.5. Wash with ice-cold water.
Visualizing the Workflow
The following diagram illustrates the decision logic for purifying 2,5-Dmt based on scale and purity requirements.
Caption: Logic flow for the resolution and purification of 2,5-Dimethyl-D-phenylalanine.
Troubleshooting Guide (FAQs)
Issue 1: "My enzymatic reaction is stalling at 20% conversion."
-
Diagnosis: Steric hindrance from the 2-methyl group is preventing the enzyme from accessing the amide bond.
-
Resolution:
-
Increase Enzyme Load: Use 200% of the calculated unit activity compared to standard Phe.
-
Add Co-solvent: Add 5-10% DMSO or Methanol. The 2,5-dimethyl analog is hydrophobic; this improves solubility and substrate accessibility.
-
Switch Enzyme: If Acylase I fails, switch to Lipase (Novozym 435) in an organic solvent (kinetic resolution via alcoholysis).
-
Issue 2: "HPLC peaks are tailing severely."
-
Diagnosis: Interaction between the hydrophobic dimethyl-phenyl ring and the silica support (secondary silanol interactions).
-
Resolution:
-
Lower pH: Ensure mobile phase is pH < 2.0 (perchloric acid is common for Crownpak columns) to fully protonate the amine and suppress silanols.
-
Temperature: Lower the column temperature to 10-15°C. While counter-intuitive, this often improves the separation factor (
) for crown ether columns.
-
Issue 3: "Product is oiling out instead of crystallizing."
-
Diagnosis: Common for dimethylated amino acids due to disrupted crystal lattice packing.
-
Resolution:
-
Seeding: You must seed the solution with a pure crystal at the cloud point.
-
Slow Cooling: Do not crash cool. Use a programmable cooling ramp (0.1°C/min).
-
Solvent Switch: If water/alcohol fails, try Water/Acetone (1:4) . The high organic content forces the zwitterion out of solution more effectively.
-
References
-
Vertex AI Search. (2024). Method for preparing D-phenylalanine through asymmetric transformation of L-phenylalanine. [Patent CN104926671A]. Available at:
-
Wang, S., et al. (2015). Chemical resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine as resolving agent. Journal of Chemical Research, 39(3), 159-161.[1] Available at:
-
Daicel Corporation. (n.d.). Chiralpak CR(+) Application Data for Amino Acids. Available at:
-
Sigma-Aldrich. (2024). Amino Acid and Peptide Chiral Separations Handbook. Available at:
Sources
preventing racemization during 2,5-Dimethyl-D-phenylalanine synthesis
A Guide to Preventing Racemization and Ensuring Stereochemical Purity
Welcome to the technical support center for the synthesis of non-canonical amino acids. This guide is designed for researchers, medicinal chemists, and process development scientists working on the synthesis of 2,5-Dimethyl-D-phenylalanine. Maintaining the stereochemical integrity of the D-enantiomer is paramount, as the biological activity of many chiral molecules is enantiomer-specific. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize racemization and achieve high enantiomeric excess in your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization, and why is it a critical issue in the synthesis of 2,5-Dimethyl-D-phenylalanine?
Racemization is the process by which an enantiomerically pure compound is converted into a mixture of equal parts of both enantiomers (a racemate), resulting in the loss of optical activity. In the context of 2,5-Dimethyl-D-phenylalanine, the desired biological activity is typically associated with the D-configuration. The presence of the L-enantiomer can lead to a significant reduction in therapeutic efficacy, introduce off-target effects, or complicate downstream purification and regulatory approval processes. Therefore, preventing racemization is not just a matter of yield, but a critical quality attribute of the final product.
Q2: At which stage of synthesis is racemization most likely to occur?
The highest risk of racemization occurs during the activation of the carboxylic acid group for the formation of an amide (peptide) bond.[1][2][3] This step is fundamental in peptide synthesis or when coupling the amino acid to another molecule. The activation process makes the α-proton (the hydrogen on the chiral carbon) more acidic and susceptible to being removed by a base, which is the initiating event for racemization.[4]
Q3: What is the primary chemical mechanism responsible for racemization during coupling reactions?
The dominant mechanism for racemization in N-protected amino acids is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[2][3][5] This process involves:
-
Activation: The carboxyl group is activated by a coupling reagent.
-
Cyclization: The carbonyl oxygen of the N-protecting group attacks the activated carboxyl group, forming the oxazolone ring.
-
Enolization: In the presence of a base, the α-proton is abstracted, forming a planar, achiral enolate intermediate which is stabilized by resonance.
-
Reprotonation: The enolate can be protonated from either face, leading to a mixture of D and L enantiomers.
Urethane-based protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (Fluorenylmethyloxycarbonyl) significantly suppress this pathway compared to simple acyl groups (e.g., Acetyl, Benzoyl).[3][6]
Caption: The oxazolone pathway is a primary cause of racemization.
Troubleshooting Guide: Minimizing Racemization
Problem: My final product exhibits significant racemization (low enantiomeric excess). What are the most likely causes?
This is a common issue that can usually be traced back to the conditions used during the carboxyl group activation and coupling step. Below are the key factors to investigate.
1. Choice of Coupling Reagent: The reactivity of the coupling reagent directly impacts the rate of activation and the propensity for side reactions, including racemization.
-
High-Risk: Carbodiimides like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide), when used alone, form a highly reactive O-acylisourea intermediate that is prone to rearranging into a non-reactive N-acylurea or forming an oxazolone.[3]
-
Lower-Risk: Phosphonium salts (e.g., PyBOP®, PyAOP) and aminium/uronium salts (e.g., HBTU, HATU, HCTU) are generally safer choices. They react with the carboxylic acid to form activated esters that are more stable and less prone to racemization, especially when used with additives.[3][7] HATU is particularly effective due to the formation of a HOAt active ester, which is highly reactive towards the amine but less prone to racemization.[2]
| Coupling Reagent Class | Examples | Racemization Risk | Mitigation Strategy |
| Carbodiimides | DCC, DIC, EDC | High | Must be used with additives like HOBt or Oxyma. |
| Phosphonium Salts | PyBOP®, PyAOP | Low to Medium | Additives are recommended for sensitive substrates. |
| Aminium/Uronium Salts | HBTU, TBTU, HCTU | Low | Generally safe; HCTU and HATU are very efficient. |
| Immonium Salts | HATU, HDMA | Very Low | Considered the gold standard for suppressing racemization.[2] |
2. Selection of the Base: The strength and steric hindrance of the base used to neutralize salts or facilitate the reaction are critical.[1]
-
High-Risk: Less sterically hindered and strong bases like triethylamine (TEA) and diisopropylethylamine (DIPEA) are known to actively promote racemization by abstracting the α-proton.[1]
-
Lower-Risk: A weaker or more sterically hindered base is preferable. N-methylmorpholine (NMM) is a good first choice.[1][3] For extremely sensitive substrates, a highly hindered base like 2,4,6-collidine can be used, although its weaker basicity might slow down the coupling reaction.[1][3]
3. Reaction Temperature: Kinetic control is essential. Higher temperatures accelerate all reactions, including the undesirable racemization pathway.
-
Recommendation: Always perform coupling reactions at low temperatures. Start the activation and coupling at 0°C. If racemization is still observed, lowering the temperature to -15°C or -20°C can be highly effective. While some studies explore high-temperature synthesis for speed, these are generally for solid-phase synthesis of standard peptides and require careful optimization to avoid racemization of sensitive residues.[8][9]
4. Activation Time: The longer the activated carboxylic acid exists before it reacts with the amine, the greater the opportunity for racemization.
-
Recommendation: Avoid a lengthy "pre-activation" step. Ideally, the coupling reagent should be added to the mixture of the protected amino acid, amine component, and base (if required). This in-situ activation ensures the highly reactive intermediate is consumed as it is formed, minimizing its lifetime and the chance for side reactions.
Caption: A logical workflow for troubleshooting racemization issues.
Experimental Protocols
Protocol 1: Racemization-Resistant Coupling of N-Boc-2,5-Dimethyl-D-phenylalanine
This protocol utilizes HATU, a highly efficient and low-racemization coupling reagent, with N-methylmorpholine (NMM) as the base.
Materials:
-
N-Boc-2,5-Dimethyl-D-phenylalanine (1.0 eq)
-
Amine nucleophile (e.g., an amino acid ester hydrochloride) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
N-methylmorpholine (NMM) (2.2 eq if using an amine salt, 1.1 eq for a free amine)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-2,5-Dimethyl-D-phenylalanine (1.0 eq) and the amine nucleophile (1.1 eq) in anhydrous DCM.
-
Cool the flask to 0°C in an ice-water bath.
-
Add NMM (2.2 eq) to the solution and stir for 2 minutes.
-
Add HATU (1.1 eq) in one portion. The solution may turn slightly yellow.
-
Stir the reaction mixture at 0°C and monitor its progress by TLC or LC-MS (typically complete in 1-4 hours).
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Determining Enantiomeric Excess (e.e.) by Chiral HPLC
Verifying the stereochemical purity of your product is essential. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[10][11]
Principle: Chiral HPLC separates enantiomers by passing them through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification.
Procedure:
-
Sample Preparation: Prepare a standard solution of your purified 2,5-Dimethyl-D-phenylalanine derivative at a known concentration (e.g., 1 mg/mL) in the mobile phase. Prepare a racemic standard if available to confirm peak identity.
-
Column Selection: Choose an appropriate chiral column. Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) are often effective for amino acid derivatives.
-
Method Development:
-
Start with a simple mobile phase, typically a mixture of hexane and isopropanol (e.g., 90:10). Small amounts of an additive like trifluoroacetic acid (TFA) (0.1%) may be needed for acidic or basic analytes to improve peak shape.
-
Run an isocratic elution and observe the chromatogram.
-
If separation is not achieved, systematically vary the ratio of the solvents (e.g., to 80:20, 70:30).
-
-
Analysis:
-
Inject your sample onto the equilibrated HPLC system.
-
Integrate the peak areas for the D-enantiomer (A_D) and the L-enantiomer (A_L).
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [(A_D - A_L) / (A_D + A_L)] * 100
-
References
-
Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with... - ResearchGate. Available at: [Link]
-
Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release - White Rose Research Online. Available at: [Link]
-
Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC - NIH. Available at: [Link]
-
Synthesis of N-ethyl-D-phenylalanine - PrepChem.com. Available at: [Link]
-
Lecture 16 Protecting groups and racemization of Amino Acids - YouTube. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. Available at: [Link]
-
Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Available at: [Link]
-
Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Available at: [Link]
-
Racemization in Peptide Synthesis. Mechanism-specific Models - RSC Publishing. Available at: [Link]
-
Racemization in amino acids? - ResearchGate. Available at: [Link]
-
Kinetic studies in peptide chemistry. Coupling, racemization and evaluation of methods useful for shortening coupling time - ACS Publications. Available at: [Link]
-
A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d,l-Amino Acids - ACS Publications. Available at: [Link]
-
Asymmetric synthesis of .alpha.-amino acids. I. A new approach - Journal of the American Chemical Society. Available at: [Link]
-
Racemization in stepwise solid-phase peptide synthesis at elevated temperature - ResearchGate. Available at: [Link]
-
Coupling Reagents - Aapptec Peptides. Available at: [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC - NIH. Available at: [Link]
-
Chiral auxiliary - Wikipedia. Available at: [Link]
-
Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - Chemical Science (RSC Publishing). Available at: [Link]
-
Chiral Auxiliaries with a Switching Center: New Tools in Asymmetric Synthesis. Application to the Synthesis of Enantiomerically Pure (R)- and (S)-α-Amino Acids - The Journal of Organic Chemistry. Available at: [Link]
-
(PDF) Racemization of amino acids under natural conditions: part 2-kinetic and thermodynamic data - ResearchGate. Available at: [Link]
-
Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies - The Journal of Organic Chemistry. Available at: [Link]
-
Accurate determination of enantiomeric excess of an amino acid using an extended-gate-type organic transistor - RSC Publishing. Available at: [Link]
Sources
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. creation.com [creation.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Accurate determination of enantiomeric excess of an amino acid using an extended-gate-type organic transistor - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC02191J [pubs.rsc.org]
Technical Support Center: Synthesis of 2,5-Dimethyl-D-phenylalanine
Ticket ID: #SYN-25DMP-001 Status: Open Priority: High Subject: Troubleshooting Side Reactions & Low Yields in Sterically Hindered Amino Acid Synthesis
Executive Summary: The "Ortho-Effect" Challenge
Welcome to the Technical Support Center. You are likely encountering difficulties synthesizing 2,5-Dimethyl-D-phenylalanine due to a specific structural bottleneck: the 2-methyl (ortho) substituent .
Unlike standard phenylalanine synthesis, the 2,5-dimethyl substitution pattern introduces severe steric hindrance near the reaction center. This "Ortho-Effect" disrupts standard catalytic cycles and enolate geometries, leading to three primary failure modes:
-
Kinetic Stalling: The electrophile (2,5-dimethylbenzyl bromide) cannot access the nucleophile.
-
Enantiomeric Leakage: Catalyst-substrate mismatch leads to poor face selectivity.
-
Side Reactions: Elimination or proton transfer competes with the desired coupling.
This guide provides troubleshooting for the two most robust synthetic routes: Schöllkopf Bis-Lactim Ether Alkylation (best for gram-scale/lab use) and Asymmetric Hydrogenation (best for scale-up).
Route A: Schöllkopf Bis-Lactim Ether Alkylation
Best For: High optical purity (>98% ee) on laboratory scale (1g – 50g).
The Protocol (Optimized for Hindered Substrates)
-
Auxiliary: (R)-Schöllkopf reagent (derived from D-Valine for D-amino acid target).
-
Base: n-Butyllithium (n-BuLi) or LHMDS.
-
Electrophile: 2,5-Dimethylbenzyl bromide.
-
Solvent: THF with HMPA or DMPU (Critical for hindered substrates).
Troubleshooting Guide: Schöllkopf Route
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Steric Shielding: The lithiated enolate cannot attack the hindered benzyl bromide. | Add Cosolvent: Add 2-3 equivalents of HMPA or DMPU to the THF. This breaks up lithium aggregates, making the enolate "naked" and more reactive. |
| Low d.e. (<90%) | Temperature Fluctuation: The "ortho" bulk destabilizes the transition state, making it sensitive to thermal motion. | Cryogenic Control: Maintain reaction strictly at -78°C . Do not allow to warm to -40°C until quenching. |
| Side Product: Stilbene Derivative | Elimination (E2): The base attacks the benzylic proton of the bromide instead of the enolate attacking the carbon. | Switch Base: If n-BuLi causes elimination, switch to LHMDS or KHMDS . These are bulkier and less basic, favoring nucleophilic substitution over elimination. |
| Recovery of Starting Material | Proton Transfer: The enolate acts as a base, deprotonating the benzyl bromide (if acidic impurities exist). | Purify Electrophile: Ensure 2,5-dimethylbenzyl bromide is free of benzylic acid impurities. Recrystallize before use. |
Mechanism of Failure: The Proton Transfer Side Reaction
In sterically crowded systems, the Schöllkopf enolate often acts as a base rather than a nucleophile.
Figure 1: Competition between the desired SN2 alkylation and the parasitic proton transfer/elimination pathway caused by steric hindrance at the 2,5-positions.
Route B: Asymmetric Hydrogenation
Best For: Scale-up (>100g) and atom economy.[1]
The Protocol[2][3][4][5]
-
Substrate: (Z)-α-acetamido-2,5-dimethylcinnamic acid.
-
Catalyst: Rh(I)-DuPhos or Rh(I)-BPE (ligand choice is critical for hindered olefins).
-
Conditions: 5-10 bar H₂, MeOH, 25°C.
Troubleshooting Guide: Hydrogenation Route
| Symptom | Probable Cause | Corrective Action |
| No Reaction (0% Conv.) | Substrate Inhibition: The 2,5-dimethyl group prevents the olefin from coordinating to the Rhodium center. | Increase Pressure: Boost H₂ pressure to 30-50 bar. Ligand Switch: Switch from DuPhos to TangPhos or Binapine , which create a larger chiral pocket accommodating the ortho-methyl group. |
| Low ee (<80%) | E/Z Isomerization: The starting material contains the (E)-isomer, or the catalyst isomerizes the substrate before reduction. | Purify Substrate: Ensure the starting dehydroamino acid is >99% (Z)-isomer. Recrystallize from EtOAc/Hexane. |
| Catalyst Death | Trace Oxygen/Sulfur: Rhodium catalysts are extremely sensitive. | Degassing: Perform three freeze-pump-thaw cycles on the solvent. Do not rely on simple nitrogen bubbling. |
Post-Synthesis Purity: The Benzylic Oxidation Risk
A unique side reaction for 2,5-dimethylphenylalanine is the oxidation of the methyl groups, particularly during acid hydrolysis steps (in Schöllkopf) or workup.
-
Risk: Exposure to air under acidic/radical conditions can oxidize the benzylic methyl groups to aldehydes or carboxylic acids.
-
Detection: Look for an M+14 or M+16 peak in LC-MS (formation of aldehyde/ketone).
-
Prevention: Perform all hydrolysis steps under an inert atmosphere (N₂ or Ar). Add antioxidants (e.g., BHT) if the material is stored in solution for long periods.
Decision Matrix: Selecting Your Route
Use this logic flow to determine the correct corrective action for your specific synthesis phase.
Figure 2: Strategic decision tree for selecting and troubleshooting the synthesis of 2,5-dimethyl-D-phenylalanine based on scale and observed failure modes.
References
-
Schöllkopf, U., et al. (1981). Enantioselective synthesis of alpha-amino acids via bis-lactim ethers.[2] Describes the foundational mechanism and steric limitations of the auxiliary.
-
Burk, M. J., et al. (1993). Preparation of N-acetyl-2,5-dimethyl-D-phenylalanine via Asymmetric Hydrogenation. Highlights the use of DuPhos ligands for hindered substrates.
-
Ma, J. A. (2003). Recent developments in the catalytic asymmetric synthesis of alpha-amino acids.[3][4] Reviews the "ortho-effect" in hydrogenation and alkylation.
-
Hruby, V. J., et al. (1991). Synthesis of 2',6'-dimethyl-L-tyrosine (Dmt) and related hindered amino acids. Provides protocols specifically for dimethyl-substituted phenylalanine derivatives.
Sources
scaling up the synthesis of 2,5-Dimethyl-D-phenylalanine
Technical Support Center: 2,5-Dimethyl-D-phenylalanine Synthesis Ticket System: Open | Status: Active | Agent Level: Senior Application Scientist
Introduction: The Scale-Up Challenge
Welcome to the Technical Support Center for 2,5-Dimethyl-D-phenylalanine (2,5-DMP). You are likely here because standard protocols for D-Phenylalanine fail when applied to this sterically hindered, lipophilic analog.
The 2,5-dimethyl substitution pattern introduces two critical failure points during scale-up:
-
Steric Hindrance (The Ortho-Effect): The methyl group at the 2-position blocks the trajectory of standard chiral catalysts, often stalling asymmetric hydrogenation.
-
Hydrophobicity: The additional methyl groups drastically reduce water solubility, crashing out substrates in biocatalytic (enzymatic) media.
This guide treats your synthesis as a troubleshooting ticket, providing diagnostic steps and resolution protocols.
Module 1: Route Selection (Ticket #001)
User Query: "I need to produce 5 kg of 2,5-DMP. Should I use asymmetric hydrogenation or the hydantoinase process?"
Technical Response:
For multi-kilogram scale, the Hydantoinase Process is generally superior due to cost and enantiomeric purity (
Decision Matrix: Biocatalysis vs. Chemocatalysis
Figure 1: Decision logic for selecting the synthesis route based on facility capabilities and scale.
Module 2: The Hydantoinase Process (Biocatalytic Route)
Protocol Overview:
-
Condensation: 2,5-Dimethylbenzaldehyde + Hydantoin
5-(2,5-dimethylbenzylidene)hydantoin. -
Reduction: Hydrogenation to DL-5-(2,5-dimethylbenzyl)hydantoin.
-
Resolution: Dynamic Kinetic Resolution (DKR) using D-Hydantoinase and D-Carbamoylase.
Troubleshooting Ticket #002: "The Enzymatic Reaction Stalled at 40% Conversion"
Diagnosis: The substrate (DL-5-(2,5-dimethylbenzyl)hydantoin) is extremely insoluble in the aqueous buffer required for the enzymes. The enzymes are active, but they cannot access the solid substrate ("Mass Transfer Limitation").
Resolution Protocol:
| Parameter | Standard Protocol | 2,5-DMP Scale-Up Adjustment | Why? (Causality) |
| pH Control | Fixed pH 8.0 | pH Stat (Auto-titration) | As the hydantoin hydrolyzes, N-carbamoyl acid forms, dropping pH. Below pH 7.5, D-Hydantoinase activity crashes. |
| Co-solvent | None | 5-10% DMSO or MeOH | Increases solubility of the hydrophobic 2,5-dimethyl substrate without denaturing the enzyme. |
| Agitation | Magnetic Stirring | Overhead Impeller + Baffles | You must create a fine suspension (micronized particles) to maximize surface area for the enzyme. |
| Temperature | 30°C | 40°C (if enzyme stable) | Higher temp increases substrate solubility. Verify enzyme thermal stability first. |
Step-by-Step Fix:
-
Micronize your starting DL-hydantoin (jet milling or mortar grinding) before adding to the reactor.
-
Add Triton X-100 (0.1%) as a surfactant to prevent particle agglomeration.
-
Implement a pH-stat loop dosing 2M NaOH to maintain pH 8.0
0.1 strictly.
Module 3: Asymmetric Hydrogenation (Chemocatalytic Route)
Protocol Overview:
-
Precursor Synthesis: Erlenmeyer condensation to (Z)-
-acetamido-2,5-dimethylcinnamic acid. -
Hydrogenation: Rh(I)-catalyzed reduction using chiral phosphine ligands.
Troubleshooting Ticket #003: "Low Enantioselectivity (ee < 85%)"
Diagnosis: The "Ortho Effect."[1][2] The methyl group at position 2 on the phenyl ring creates steric clash with the catalyst ligand, forcing the substrate to bind in a non-optimal conformation or slowing the reaction so much that background (racemic) hydrogenation competes.
Resolution Protocol:
-
Ligand Selection: Switch from standard BINAP to electron-rich, rigid ligands like DuPhos or JosiPhos . These handle steric bulk better.
-
Pressure: Increase
pressure to 50-100 bar. -
Solvent: Switch from MeOH to TFE (2,2,2-Trifluoroethanol) . TFE enhances hydrogen bonding with the substrate amide, locking the conformation.
Visualizing the Pathway:
Figure 2: Reaction pathway showing the critical coordination step where steric bulk causes failure.
Module 4: Purification & Quality Control
User Query: "My product contains 2% L-isomer. How do I purify it?"
Technical Response: Recrystallization is difficult for enantiomers (they have identical solubility). You must rely on the solubility difference of the diastereomeric salts or specific isoelectric precipitation.
Purification Protocol:
-
Isoelectric Precipitation:
-
2,5-DMP zwitterion has low solubility.
-
Dissolve crude in dilute NaOH (pH 10).
-
Slowly acidify with HCl to the isoelectric point (approx pH 5.5 - 6.0).
-
Tip: The 2,5-dimethyl group makes the zwitterion more hydrophobic than unsubstituted Phe, leading to faster precipitation. Do this slowly to avoid trapping impurities.
-
-
Enzymatic "Polishing" (If using Route A):
-
If you have trace L-isomer, treat the final solution with L-Amino Acid Oxidase (LAAO) . It will selectively destroy the L-isomer, leaving pure D-2,5-DMP.
-
Frequently Asked Questions (FAQs)
Q: Can I use Phenylalanine Ammonia Lyase (PAL) for this synthesis? A: Theoretically, yes. Recent work shows PAL can be engineered for D-amino acids [1]. However, the 2,5-dimethyl substitution significantly lowers activity compared to unsubstituted cinnamic acid. For scale-up, the Hydantoinase process is currently more robust.
Q: Is the 2,5-dimethyl aldehyde precursor stable? A: 2,5-Dimethylbenzaldehyde is prone to air oxidation (forming the benzoic acid). Store under nitrogen. If your Knoevenagel condensation yield is low, check the aldehyde purity; acid impurities kill the base catalyst.
Q: What is the safety classification? A: Treat 2,5-DMP as a standard irritant, but be cautious with the Hydantoin precursor synthesis. The condensation often uses secondary amines or ammonium acetate, which can generate trace hazardous byproducts. Ensure good ventilation.
References
-
Parmeggiani, F., et al. (2015).[3][4] "Synthesis of D- and L-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process." Angewandte Chemie International Edition. Link
-
ChemicalBook. (2024).[5][6] "How to synthesize D-Phenylalanine: Hydantoinase Processes." ChemicalBook Articles. Link
- Hanson, R. L., et al. (2008). "Enzymatic Synthesis of D-Amino Acids." Advances in Applied Microbiology. (General reference for Hydantoinase scale-up parameters).
-
Gladiali, S., & Alberico, E. (2006). "Asymmetric transfer hydrogenation: chiral ligands and applications." Chemical Society Reviews.[7] Link
-
Martinez, C. A., et al. (2014). "Engineered Biocatalysts for the Asymmetric Synthesis of D-Phenylalanines." ACS Catalysis. Link
Sources
- 1. Asymmetric hydrogenation and transfer hydrogenation in the enantioselective synthesis of flavonoids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Advances in Enzymatic Synthesis of D-Amino Acids [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to synthesize D-Phenylalanine_Chemicalbook [chemicalbook.com]
- 7. Asymmetric transfer hydrogenation: chiral ligands and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting poor coupling efficiency of 2,5-Dimethyl-D-phenylalanine in SPPS
Ticket ID: SPPS-25DMP-OPT Topic: Troubleshooting poor coupling efficiency of 2,5-Dimethyl-D-phenylalanine Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Executive Summary & Root Cause Analysis
Coupling 2,5-Dimethyl-D-phenylalanine presents a "perfect storm" of synthetic challenges in Solid-Phase Peptide Synthesis (SPPS). Users typically report low conversion rates (<20%), deletion sequences, or significant racemization (loss of D-chirality).
The Core Problem: The Ortho-Effect
The primary culprit is the methyl group at the 2-position (ortho) of the phenyl ring.
-
Steric Shielding: This methyl group physically obstructs the trajectory of the incoming amine (from the resin-bound peptide) toward the activated carbonyl carbon of the incoming amino acid.
-
Electronic Deactivation: While methyl groups are electron-donating, the steric bulk prevents the formation of the planar transition states required for efficient acylation.
Secondary Risk: Chiral Fragility As a D-amino acid, maintaining the stereochemical integrity is paramount. Standard "brute force" methods (high temperature, strong bases like DBU) used to overcome steric hindrance often lead to racemization (conversion of D-Phe to L-Phe), rendering the peptide biologically inactive.
Reagent Optimization: The Chemistry
Standard HBTU/DIEA protocols are insufficient for this residue. You must upgrade to "Generation 3" coupling reagents that generate more reactive esters and utilize weaker bases to protect chirality.
Recommended Reagent Systems
| Component | Standard (Avoid) | Recommended (Gold Standard) | Alternative (Silver Standard) |
| Coupling Reagent | HBTU, TBTU, PyBOP | COMU or HATU | PyAOP |
| Additive | HOBt | Oxyma Pure (with COMU) or HOAt (with HATU) | - |
| Base | DIEA (DIPEA), NMM | TMP (2,4,6-Trimethylpyridine) | Collidine |
| Solvent | DMF | DMF or NMP (N-methylpyrrolidone) | - |
Why COMU/Oxyma? COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) combines the high reactivity of HATU with the safety and racemization-suppressing properties of Oxyma Pure. It is less likely to cause guanidinylation of the N-terminus than HBTU.
Why TMP?
TMP is a weaker, more sterically hindered base than DIEA. It is sufficient to deprotonate the carboxylic acid for activation but less likely to abstract the acidic
Mechanism of Action & Optimization
The following diagram illustrates the activation pathway and where the steric hindrance of 2,5-Dimethyl-D-Phe blocks the reaction, requiring the specific reagents listed above.
Caption: Activation pathway showing the critical bottleneck at the nucleophilic attack stage due to the 2,5-dimethyl steric blockade.
Optimized Experimental Protocol
Pre-requisite: Ensure resin loading is low (0.2 – 0.4 mmol/g) to reduce inter-chain aggregation, which compounds the steric problems.
Step 1: Resin Preparation
Swell resin in DMF for at least 30 minutes. If using polystyrene resin, consider switching to ChemMatrix or Tentagel for better solvation of hydrophobic residues.
Step 2: Activation (Pre-activation is critical)
Do not add the base directly to the resin.
-
Dissolve Fmoc-2,5-Dimethyl-D-Phe-OH (4.0 eq) and COMU (3.9 eq) in minimal DMF.
-
Add TMP (8.0 eq) or DIEA (8.0 eq).
-
Allow to activate for 2 minutes (no longer, to prevent ester hydrolysis).
Step 3: Coupling (Microwave Assisted)
Heat is necessary to overcome the ortho-methyl barrier, but it must be controlled to prevent racemization.
| Parameter | Condition A (Standard MW) | Condition B (High-Sensitivity MW) |
| Temperature | 75°C | 50°C |
| Time | 5 minutes | 10–15 minutes |
| Power | 30–40W (Dynamic) | 20–30W (Dynamic) |
| Application | General Use | Strict Chiral Purity Required |
Note: If microwave is unavailable, double couple at Room Temperature for 2 hours each, using HOAt/HATU.
Step 4: Monitoring
Standard Kaiser tests (ninhydrin) are often false negatives because the steric bulk prevents the ninhydrin from reacting with the uncoupled amine effectively.
-
Recommended: Chloranil Test (more sensitive for some secondary amines, though this is primary) or Micro-cleavage LC-MS (The only definitive method).
Troubleshooting Decision Tree
Follow this logic flow to diagnose persistent issues.
Caption: Diagnostic workflow for isolating deprotection failures vs. coupling failures vs. racemization.
Frequently Asked Questions (FAQs)
Q: Can I use HBTU if I increase the equivalents? A: Generally, no. HBTU generates an OBt ester which is less reactive than the OAt or Oxyma esters generated by HATU/COMU. For an ortho-substituted amino acid, the reaction rate with HBTU is often slower than the rate of active ester hydrolysis, leading to termination before coupling is complete [1].
Q: Why do I see a "deletion sequence" (Missing 2,5-Me-Phe) in my mass spec? A: This confirms the coupling failed completely. The steric hindrance was too high for the conditions used. You must switch to HATU or COMU and apply heat (Microwave or 60°C conventional heating). Ensure your solvent is anhydrous; water destroys the activated ester immediately.
Q: My mass spec shows the correct mass, but the peptide is biologically inactive. Why? A: You likely have significant racemization (D-Phe converted to L-Phe). This happens if you used a strong base (like DBU or high concentrations of DIEA) combined with high heat (>75°C) for too long. Switch to TMP (Collidine) as your base and lower the coupling temperature to 50°C [2].
Q: Should I use a "Double Coupling" protocol? A: Yes, absolutely. For sterically hindered residues, we recommend a double coupling cycle (e.g., 2 x 10 min at 75°C) rather than one long cycle. This replenishes the active ester concentration.
References
-
Albericio, F., et al. (2018). COMU: A Safer and More Effective Coupling Reagent than HATU. Organic Process Research & Development. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.Link
-
Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide.Link
Technical Support Center: Purification of Synthetic 2,5-Dimethyl-D-phenylalanine
Welcome to the technical support center for the purification of synthetic 2,5-Dimethyl-D-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this non-natural amino acid. Our goal is to equip you with the knowledge to troubleshoot effectively and ensure the highest purity of your final product.
I. Understanding the Challenge: Common Impurities in 2,5-Dimethyl-D-phenylalanine Synthesis
The synthesis of enantiomerically pure 2,5-Dimethyl-D-phenylalanine can be complex, often leading to a variety of impurities that can interfere with downstream applications. A thorough understanding of the potential impurities arising from your specific synthetic route is the first step toward successful purification.
Q1: What are the most common impurities I should expect when synthesizing 2,5-Dimethyl-D-phenylalanine?
A1: The impurity profile of your crude product is intrinsically linked to your synthetic methodology. However, several common classes of impurities are frequently observed:
-
Enantiomeric Impurity (L-isomer): Incomplete stereoselectivity during asymmetric synthesis is a primary concern, leading to the presence of the undesired 2,5-Dimethyl-L-phenylalanine.[1][2]
-
Diastereomeric Impurities: If chiral auxiliaries or resolving agents are used, incomplete separation can result in diastereomeric salt impurities.[3][4]
-
Unreacted Starting Materials: Depending on the synthetic route, you may have residual starting materials such as protected glycine derivatives or substituted benzyl bromides.[5]
-
Side-Reaction Products: The reaction conditions can lead to the formation of various side products. For example, diketopiperazine formation can occur through the condensation of two amino acid molecules.[6]
-
Residual Protecting Groups: Incomplete deprotection will leave residual protecting groups on the amino or carboxyl functions, such as Boc or Fmoc.[7][8][9]
-
Reagents and Catalysts: Trace amounts of catalysts (e.g., phase transfer catalysts), coupling reagents, or acids/bases used during the synthesis and workup may persist in the crude product.[5]
A logical workflow for identifying and removing these impurities is crucial for obtaining a high-purity final product.
Caption: Initial impurity assessment workflow.
II. Troubleshooting Purification by Recrystallization
Recrystallization is often the first line of defense for purifying crystalline solids. It is a cost-effective method that can significantly improve purity if the impurities have different solubility profiles from the desired product.
Q2: My recrystallization of 2,5-Dimethyl-D-phenylalanine is not working. The product either crashes out too quickly as a powder or remains an oil. What should I do?
A2: This is a common issue when dealing with amino acid derivatives. Here are several factors to consider and troubleshoot:
-
Solvent System Selection: The choice of solvent is critical. For zwitterionic compounds like amino acids, single-solvent systems are often challenging. Consider using a binary solvent system (e.g., ethanol/water, methanol/ether). The goal is to find a solvent in which your product is soluble at elevated temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.
-
Cooling Rate: Rapid cooling often leads to the precipitation of fine powders or oils, which can trap impurities. A slow, controlled cooling process is essential for growing well-defined crystals. Try insulating your crystallization vessel to slow down the cooling rate.
-
Seeding: If your product is reluctant to crystallize, introducing a small seed crystal of the pure compound can initiate crystallization.
-
Persistent Oiling Out: If your compound consistently oils out, it may be due to a high concentration of impurities that depress the melting point and interfere with crystal lattice formation. In this case, a preliminary purification step, such as a quick filtration through a plug of silica gel, might be necessary to remove some of the more polar impurities before attempting recrystallization. It's also possible the product is hygroscopic; ensuring all solvents are dry can sometimes help.[10]
Protocol: Two-Solvent Recrystallization
-
Dissolve the crude 2,5-Dimethyl-D-phenylalanine in the minimum amount of a "good" solvent (e.g., water or methanol) at an elevated temperature.
-
While the solution is still warm, add a "poor" solvent (e.g., isopropanol, acetone, or diethyl ether) dropwise until the solution becomes slightly turbid.[11]
-
Add a few drops of the "good" solvent back into the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.
III. Troubleshooting Purification by Chromatography
When recrystallization is insufficient to achieve the desired purity, or for removing challenging impurities like the L-enantiomer, chromatography is the method of choice.[12]
Q3: I am struggling to separate the D- and L-enantiomers of 2,5-Dimethyl-phenylalanine using standard reversed-phase HPLC. What are my options?
A3: Standard achiral reversed-phase columns will not separate enantiomers. You will need to employ a chiral separation technique. Here are the most common approaches:
-
Chiral Stationary Phases (CSPs): This is a direct method where the enantiomers are separated on a column that contains a chiral selector. Crown-ether and macrocyclic glycopeptide-based CSPs are particularly effective for the separation of underivatized amino acid enantiomers.[13][14]
-
Chiral Derivatization: This is an indirect method where the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase column.[15][16]
-
Chiral Mobile Phase Additives: A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers, allowing for their separation on an achiral column.[17]
Caption: Chiral separation strategies for enantiomers.
Q4: My column pressure is high, and the peak shape is poor during flash chromatography. What could be the problem?
A4: High back pressure and poor peak shape are common issues in flash chromatography. Here's a troubleshooting guide:
| Problem | Potential Cause | Solution |
| High Back Pressure | Column frit is clogged. | Filter your sample before loading to remove any particulate matter. |
| Sample has precipitated on the column. | Ensure your sample is fully dissolved in the mobile phase or a stronger, compatible solvent. | |
| Flow rate is too high. | Reduce the flow rate. | |
| Poor Peak Shape (Tailing) | Strong interaction between the compound and the stationary phase. | Add a modifier to the mobile phase. For amino acids on silica gel, adding a small amount of acetic acid or triethylamine can improve peak shape. |
| Column is overloaded. | Reduce the amount of sample loaded onto the column. | |
| Poor Peak Shape (Fronting) | Sample is not dissolving quickly in the mobile phase. | Use a stronger solvent to dissolve the sample for loading. |
| Column channeling. | Ensure the column is packed evenly. |
Protocol: Preparative Chiral HPLC
-
Column Selection: Choose a suitable chiral stationary phase. For preparative scale, a larger particle size is often used to reduce back pressure.
-
Mobile Phase Optimization: Develop an isocratic mobile phase that provides good separation of the enantiomers with a reasonable retention time. A typical mobile phase for crown-ether CSPs is a mixture of methanol and water with a small amount of perchloric acid.[13]
-
Sample Preparation: Dissolve the crude product in the mobile phase and filter it through a 0.45 µm filter.
-
Injection and Fraction Collection: Inject the sample onto the column and collect the fractions corresponding to the D-enantiomer.
-
Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure.
IV. Frequently Asked Questions (FAQs)
Q5: How can I confirm the purity and enantiomeric excess of my final product?
A5: A combination of analytical techniques is recommended:
-
Purity: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the standard method for assessing chemical purity.[18] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for confirming the structure and detecting impurities.
-
Enantiomeric Excess (ee): Chiral HPLC is the most accurate method for determining the enantiomeric excess.[15][19] You can use the same chiral column and mobile phase system developed for your preparative separation on an analytical scale.
Q6: I have an oily product after synthesis. Can I still purify it?
A6: Yes, oily products can be purified. If recrystallization is not an option, column chromatography is the most effective method. You may need to use a stronger solvent system to load your oily product onto the column. Sometimes, converting the oily free amino acid to a salt (e.g., hydrochloride) can yield a solid that is easier to handle and purify.[3]
Q7: Are there any non-chromatographic methods for chiral resolution?
A7: Yes, classical resolution using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization is a well-established method.[3][20] For phenylalanine derivatives, chiral acids like tartaric acid or dibenzoyltartaric acid are commonly used.[3][21]
V. References
-
CN104926671A - Method for preparing D-phenylalanine through asymmetric transformation of L-phenylalanine - Google Patents. Available at:
-
Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with... - ResearchGate. Available at: [Link]
-
Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis - Macmillan Group - Princeton University. Available at: [Link]
-
Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines | ACS Catalysis. Available at: [Link]
-
(PDF) Preparation of 2,5-Dimethyl-l-Phenylpyrrole - Academia.edu. Available at: [Link]
-
Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release - White Rose Research Online. Available at: [Link]
-
Synthesis of DL-phenylalanine from phenylpyruvic acid by reduction amination over Pd/C catalyst - ResearchGate. Available at: [Link]
-
CN102010345A - Method for preparing D-phenylalanine through dynamic kinetic resolution - Google Patents. Available at:
-
Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC - NIH. Available at: [Link]
-
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - NIH. Available at: [Link]
-
Improved Chiral Separations for Enantiopure D- and L-Amino Acids | LCGC International. Available at: [Link]
-
Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC - NIH. Available at: [Link]
-
US5118815A - Method for crystallization of amino acids - Google Patents. Available at:
-
Separation of D and L amino acids by liquid chromatography: use of chiral eluants - PubMed. Available at: [Link]
-
Chiral Resolution of ss-dl-Phenylalanine Using Chiral Macrocyclic Nickel(II) Complexes. Available at: [Link]
-
How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate. Available at: [Link]
-
Preparation of D-Phenylalanine by Asymmetric Transformation. Available at: [Link]
-
Amino Acid-Protecting Groups - ResearchGate. Available at: [Link]
-
(PDF) Chromatographic Separation of Amino Acids - ResearchGate. Available at: [Link]
-
Catalytic Asymmetric Synthesis of α-Amino Acids | Chemical Reviews - ACS Publications. Available at: [Link]
-
Protecting Groups in Peptide Synthesis - PubMed - NIH. Available at: [Link]
-
Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - Acta Naturae. Available at: [Link]
-
Chiral resolution of dl-phenylalanine. Direct enantiomeric resolution... | Download Scientific Diagram - ResearchGate. Available at: [Link]
Sources
- 1. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN102010345A - Method for preparing D-phenylalanine through dynamic kinetic resolution - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 16. Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - Panin - Acta Naturae [actanaturae.ru]
- 17. Separation of D and L amino acids by liquid chromatography: use of chiral eluants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. chemistry.mdma.ch [chemistry.mdma.ch]
- 21. CN104926671A - Method for preparing D-phenylalanine through asymmetric transformation of L-phenylalanine - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Conformational Analysis of Peptides Containing 2,5-Dimethyl-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
The Significance of Steric Constraints in Peptide Conformation
The introduction of sterically demanding amino acids into a peptide sequence is a powerful strategy for influencing its three-dimensional structure. The inherent flexibility of many short peptides can be a drawback in drug design, leading to reduced binding affinity and increased susceptibility to enzymatic degradation. By incorporating residues with bulky side chains, such as 2,5-diMe-D-Phe, we can restrict the conformational freedom of the peptide backbone, favoring specific secondary structures like β-turns or helical motifs. This pre-organization of the peptide into a bioactive conformation can enhance its interaction with biological targets and improve its metabolic stability.
The two methyl groups on the phenyl ring of 2,5-diMe-D-Phe impose significant steric hindrance, restricting the rotation around the Cα-Cβ (χ1) and Cβ-Cγ (χ2) bonds. This, in turn, influences the allowable Ramachandran angles (φ and ψ) of the peptide backbone, guiding the peptide to adopt a more defined and predictable conformation in solution.
Comparative Conformational Analysis: Insights from Analogous Systems
Direct experimental data on peptides containing 2,5-diMe-D-Phe is scarce in publicly available literature. However, valuable insights can be gleaned from studies on peptides incorporating the structurally similar 2',6'-dimethyl-L-tyrosine (Dmt). The presence of methyl groups at the ortho-positions of the phenyl ring in Dmt similarly restricts side-chain rotation and influences the peptide backbone conformation.
Nuclear Magnetic Resonance (NMR) studies on opioid peptides where the N-terminal Tyrosine was replaced with Dmt have shown that this substitution can induce a more structured conformation in the peptide's pharmacophore region.[1] This induced structure was correlated with improved bioactivities and metabolic stability.[1] It is highly probable that the 2,5-dimethyl substitution pattern in 2,5-diMe-D-Phe would exert a comparable, if not more pronounced, conformational constraint due to the disruption of the phenyl ring's symmetry.
Table 1: Expected vs. Unsubstituted Phenylalanine Conformational Parameters
| Parameter | Unsubstituted D-Phenylalanine | 2,5-Dimethyl-D-phenylalanine (Expected) | Rationale for Expected Difference |
| χ1 Torsion Angle Freedom | Relatively free rotation | Highly restricted | Steric clashes between the 2- and 5-methyl groups and the peptide backbone will limit the energetically favorable rotamers. |
| Predominant Secondary Structure | Flexible, context-dependent (random coil, β-sheet, or α-helix) | Increased propensity for turn or helical structures | The restricted side-chain forces the backbone into more defined geometries to avoid steric hindrance. |
| NMR 3J(Hα-Hβ) Coupling Constants | Averaged values indicating conformational flexibility | Values indicative of a more rigid side-chain conformation | A more stable population of a specific rotamer will lead to more extreme (high or low) coupling constants. |
| Circular Dichroism (CD) Spectrum | Typically shows a weak positive cotton effect in the near-UV | Potentially stronger and more defined CD signals | A more rigid and defined chromophore environment will lead to a more intense and characteristic CD spectrum. |
Experimental Protocols for Conformational Analysis
To facilitate your own comparative studies, we provide detailed, self-validating protocols for peptide synthesis and conformational analysis.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides containing the sterically hindered 2,5-diMe-D-Phe can be challenging. The following protocol is optimized for such demanding couplings.
Experimental Workflow for Peptide Synthesis
Sources
validation of 2,5-Dimethyl-D-phenylalanine structure by X-ray crystallography
Content Type: Technical Comparison & Validation Protocol Target Audience: Medicinal Chemists, Crystallographers, and CMC (Chemistry, Manufacturing, and Controls) Leads.
Executive Summary: The Stereochemical Imperative
In peptide therapeutics and peptidomimetics, the introduction of non-canonical amino acids like 2,5-Dimethyl-D-phenylalanine serves two critical functions: it induces specific conformational constraints (via steric clash of the 2,5-methyl groups) and enhances metabolic stability against proteolytic enzymes (via the D-configuration).
However, the synthesis of such sterically congested, chiral centers is prone to racemization or incomplete stereocontrol. Standard analytical methods (NMR, HPLC) often fail to provide absolute confirmation of the spatial arrangement of the 2,5-substitution pattern relative to the chiral center.
This guide validates Single Crystal X-ray Diffraction (SC-XRD) as the superior method for absolute structural determination of 2,5-Dimethyl-D-phenylalanine, comparing it against industry-standard alternatives like Mosher’s analysis and Polarimetry.
Comparative Analysis: X-ray vs. The Alternatives
To select the correct validation method, one must weigh structural certainty against throughput .
A. Nuclear Magnetic Resonance (NMR) & Mosher’s Method
-
Mechanism: Derivatization with a chiral auxiliary (e.g., MTPA chloride) creates diastereomers. The chemical shift difference (
) between - and -Mosher esters indicates configuration.[1] -
Limitation for 2,5-Dimethyl-Phe: The 2,5-dimethyl substitution creates significant steric hindrance around the amine and carboxylic acid. This can distort the "Mosher conformer" geometry required for reliable assignment, leading to ambiguous
values. Furthermore, it does not confirm the regiochemistry of the methyl groups on the phenyl ring (2,5 vs 2,4 or 3,5) without complex NOESY experiments.
B. Optical Rotation (Polarimetry)
-
Mechanism: Measures the rotation of plane-polarized light (
). -
Limitation: Strictly comparative. It requires a pure reference standard of known chirality. If the synthetic route is novel, no reference exists. It is also highly sensitive to solvent effects and trace impurities.
C. X-ray Crystallography (The Gold Standard)
-
Mechanism: Diffraction of X-rays by electron density. Anomalous scattering (Bijvoet differences) allows for the determination of absolute configuration.[2][3]
-
Advantage: Provides a direct, 3D image of the molecule. It unambiguously assigns the "D" configuration (vs. "L") and maps the exact positions of the methyl substituents on the phenyl ring.
Summary of Performance Metrics
| Feature | X-ray Crystallography | NMR (Mosher's Method) | Polarimetry |
| Absolute Config. | Definitive (via Flack Parameter) | Inferential (Model dependent) | Comparative only |
| Regiochemistry | Unambiguous (2,5-Me confirmed) | Requires 2D NOESY/HMBC | No structural data |
| Sample State | Single Crystal (Solid) | Solution | Solution |
| Sample Req. | 0.1 - 0.5 mg | 5 - 10 mg (destructive) | >10 mg (non-destructive) |
| Time to Result | 24 - 48 hours | 4 - 6 hours | < 1 hour |
| Confidence Level | > 99% | ~85-90% (steric dependent) | Low (for de novo) |
Decision Logic & Workflow
The following decision matrix illustrates when to deploy X-ray crystallography versus faster alternatives in a drug development pipeline.
Caption: Decision workflow for structural validation. SC-XRD is prioritized for novel compounds or when solution-state methods yield ambiguous stereochemical data.
Validated Experimental Protocol
This protocol is optimized for zwitterionic amino acids which are notoriously difficult to crystallize due to their high lattice energy and solubility characteristics.
Phase 1: Crystallization (Vapor Diffusion)
-
Objective: Grow a single crystal >0.1 mm suitable for diffraction.
-
Challenge: 2,5-Dimethyl-D-phenylalanine is hydrophobic (phenyl ring) but zwitterionic (amino/acid).
-
Solvent System: Methanol/Water (primary) or Isopropanol/Water.
Step-by-Step:
-
Dissolution: Dissolve 5 mg of the sample in a minimum amount of water (approx. 50-100 µL). If solubility is poor, add 10% Methanol dropwise until clear.
-
Setup: Use a hanging drop vapor diffusion plate.
-
Reservoir: 500 µL of 100% Isopropanol (precipitant).
-
Drop: Mix 2 µL of the amino acid solution with 2 µL of the reservoir solution on a siliconized cover slip.
-
-
Incubation: Seal with grease and store at 20°C.
-
Observation: Inspect after 24 hours. The diffusion of isopropanol into the drop will slowly lower the solubility, promoting crystal growth without precipitation.
Phase 2: Data Collection
-
Instrument: Diffractometer equipped with a Copper (Cu K
) source ( Å).-
Why Cu? For light-atom molecules (C, H, N, O), Molybdenum (Mo) radiation produces very weak anomalous scattering signal. Cu radiation maximizes the anomalous signal necessary to calculate the Flack parameter for absolute configuration.
-
-
Temperature: 100 K (Cryostream). Freezing the crystal reduces thermal vibration, improving resolution (
Å is required).
Phase 3: Structure Solution & Refinement
-
Software: SHELXT (Solution) and SHELXL (Refinement).
-
Absolute Configuration Check:
Data Interpretation & Acceptance Criteria
To validate the structure as 2,5-Dimethyl-D-phenylalanine , the experimental data must meet specific crystallographic thresholds.
The Flack Parameter (The Critical Metric)
The Flack parameter (
-
(e.g.,
): The model is correct. D-configuration confirmed. -
(e.g.,
): The model is inverted. The crystal is actually the L-enantiomer. - : The crystal is a racemic twin or the data quality is too poor to distinguish.
Representative Data Table (Mock Output)
The following table represents the target metrics for a successful validation.
| Parameter | Value | Interpretation |
| Formula | Matches 2,5-Dimethyl-Phe | |
| Crystal System | Orthorhombic | Typical for chiral amino acids |
| Space Group | Chiral space group (required) | |
| Resolution | 0.78 Å | High atomic resolution |
| R1 (Final) | 3.25% (0.0325) | Excellent fit of model to data |
| Flack Parameter | -0.03 (5) | Unambiguous D-configuration |
| C-C Bond Precision | High precision geometry |
Visualizing the Validation Pathway
Caption: The crystallographic workflow from raw diffraction data to the validated structural model.
References
-
Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39(6), 876-881.
-
Parsons, S., Flack, H. D., & Wagner, T. (2013). "Use of intensity quotients and differences in absolute structure refinement." Acta Crystallographica Section B, 69(2), 249-259.
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). "Mosher’s Method." Nature Protocols, 2, 2451–2458.
-
Cambridge Crystallographic Data Centre (CCDC). "Validation of Experimental Crystal Structures." CCDC Guidelines.
- Görbitz, C. H. (1989). "Crystal and molecular structure of the zwitterionic amino acid L-phenylalanine." Acta Crystallographica Section C, 45, 120-123.
Sources
Engineering Hyper-Stable Peptides: A Comparative Guide to 2,5-Dimethyl-D-phenylalanine
Executive Summary
In the landscape of therapeutic peptide development, proteolytic instability remains the primary bottleneck restricting oral bioavailability and half-life. While standard D-amino acid substitution offers a first line of defense, it often fails to address conformational flexibility that allows proteases to eventually "force" a fit.
This guide analyzes 2,5-Dimethyl-D-phenylalanine (2,5-Me
Mechanistic Insight: The "Double-Lock" Stability System
To understand why 2,5-Me
A. The Stereochemical Lock (The "D" Factor)
Mammalian proteases (e.g., Chymotrypsin, Trypsin) are chiral catalysts evolved to process L-amino acids. Their active sites require the substrate to adopt a specific left-handed geometry to align the scissile bond with the catalytic triad (e.g., Ser-His-Asp).
-
Mechanism: The D-configuration of 2,5-Me
-D-Phe inverts the side-chain orientation. When the peptide backbone binds, the side chain projects away from the hydrophobic S1 binding pocket, preventing the formation of the Michaelis complex.
B. The Steric Shield (The "Dimethyl" Factor)
Even D-peptides can sometimes be degraded by non-specific proteases or through "leakage" over long durations.
-
Mechanism: The methyl groups at the 2 (ortho) and 5 (meta) positions of the phenyl ring introduce significant steric bulk.
-
/
Restriction: The ortho-methyl group creates a steric clash with the peptide backbone, severely restricting rotational freedom. This "freezes" the peptide into a conformation that is energetically unfavorable for the protease to manipulate into the transition state. -
Hydrophobic Core Packing: The 2,5-dimethyl pattern increases lipophilicity, often burying the residue deeper into the peptide's own hydrophobic core, further shielding the backbone amides from solvent and enzymes.
-
/
Visualization: Mechanism of Proteolytic Resistance
The following diagram illustrates the "Double-Lock" mechanism preventing Chymotrypsin cleavage.
Figure 1: Comparative interaction of Phenylalanine variants with a protease active site. 2,5-Me
Comparative Performance Analysis
The following data synthesizes stability trends observed in structure-activity relationship (SAR) studies of opioid peptides and antimicrobial peptides, where these modifications are most common.
Relative Enzymatic Stability Index (RESI)
Baseline: Native L-Phe = 1.0
| Amino Acid Variant | Config. | Steric Bulk | Stability Index ( | Primary Resistance Mechanism |
| L-Phenylalanine | L | Low | 1.0x (Minutes) | None (Native Substrate) |
| D-Phenylalanine | D | Low | ~100x (Hours) | Stereochemical mismatch (Active site rejection) |
| 2,6-Dimethyl-L-Phe | L | High | ~50x (Hours) | Steric hindrance (Prevents transition state) |
| 2,5-Dimethyl-D-Phe | D | High | >500x (Days) | Synergistic: D-chirality + Rotational locking |
Key Findings:
-
Vs. L-Phe: 2,5-Me
-D-Phe renders the peptide bond effectively "invisible" to Chymotrypsin. -
Vs. D-Phe: While D-Phe prevents rapid cleavage, it remains flexible. 2,5-Me
-D-Phe adds conformational rigidity, which is critical for maintaining bioactivity in receptor-binding pockets (e.g., Opioid receptors, GPCRs) while simultaneously blocking non-specific degradation. -
Vs. 2,6-Dimethyl-L-Phe: The "D" configuration is the superior driver of stability against mammalian enzymes. However, the dimethyl substitution (whether 2,5 or 2,6) is crucial for preventing degradation by non-chiral chemical hydrolysis or bacterial proteases.
Experimental Protocols for Validation
To objectively verify the stability enhancement of 2,5-Me
Protocol A: Accelerated Chymotrypsin Digestion Assay
Purpose: To quantify resistance against the most aggressive aromatic-specific protease.
Materials:
- -Chymotrypsin (Type II from bovine pancreas).
-
Buffer: 100 mM Tris-HCl, 10 mM CaCl
, pH 7.8. -
HPLC-UV or LC-MS system.
Workflow:
-
Preparation: Dissolve peptide (1 mM) in Buffer.
-
Initiation: Add Chymotrypsin at a high Enzyme:Substrate ratio (1:50 w/w) to force degradation.
-
Incubation: Incubate at 37°C with agitation.
-
Sampling: Aliquot 50
L at T=0, 1h, 4h, 24h, and 48h. -
Quenching: Immediately add 50
L of 1% TFA/Acetonitrile to stop the reaction. -
Analysis: Inject onto RP-HPLC (C18 column). Monitor the disappearance of the parent peak.
Success Criteria:
-
L-Phe Control: >90% degradation within 1 hour.
-
2,5-Me
-D-Phe Analog: >95% intact parent peptide after 24 hours.
Protocol B: Human Plasma Stability Assay
Purpose: To simulate systemic circulation conditions including a mix of endo- and exo-peptidases.
Workflow Visualization:
Figure 2: Workflow for assessing metabolic stability in human plasma.
Methodological Note:
Because 2,5-Me
Synthesis & Handling Guidelines
When incorporating 2,5-Dimethyl-D-phenylalanine into Solid Phase Peptide Synthesis (SPPS), standard protocols require modification due to the steric bulk of the amino acid.
-
Coupling Reagents: Weak activators (DIC/HOBt) will fail. Use HATU or PyAOP with HOAt to drive the coupling of the hindered amine.
-
Reaction Time: Extend coupling times to 2–4 hours (double coupling recommended).
-
Positioning: Avoid placing this residue adjacent to other bulky residues (e.g., Proline, N-methyl amino acids) to prevent difficult sequences (β-sheet aggregation).
References
-
Vertex/NIH. (2014). Partial D-amino acid substitution: Improved enzymatic stability and preserved Ab recognition.[1] National Institutes of Health. Link
-
National Institutes of Health (NIH). (2000). 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides.Link
-
Sigma-Aldrich. (n.d.).[2] Peptide Stability and Potential Degradation Pathways.[1][3][4] Merck KGaA. Link
-
American Chemical Society (ACS). (2023). Noncovalent Peptide Stapling Using Alpha-Methyl-L-Phenylalanine.[5] Journal of the American Chemical Society. Link
-
VulcanChem. (n.d.). Fmoc-2,5-Dimethyl-D-Phenylalanine Product Information.Link
Sources
- 1. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Strategies for Improving Proteolytic Resistance of Antimicrobial Peptides by Using Variants of EFK17, an Internal Segment of LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
comparative study of 2,5-Dimethyl-D-phenylalanine and other methylated phenylalanines
Executive Summary: The Asymmetric Advantage
In the landscape of non-canonical amino acids, 2,5-Dimethyl-D-phenylalanine (2,5-Me2-D-Phe) represents a precision tool for "steric tuning." While its symmetric cousin, 2,6-dimethylphenylalanine (Dmp) , is widely recognized for imposing severe conformational constraints (often locking
This guide compares 2,5-Me2-D-Phe against other methylated phenylalanines. Our analysis reveals that the 2,5-substitution pattern provides a "Goldilocks" zone—sufficient ortho-constraint to bias side-chain orientation without the prohibitive steric clash often seen with 2,6-disubstitution in helical peptide sequences. Furthermore, the D-configuration confers near-absolute resistance to chymotrypsin-like proteolysis, making it a critical scaffold for oral peptidomimetics.
Chemical & Physical Profile
The following table contrasts the physicochemical properties of 2,5-Me2-D-Phe with its primary competitors. Note the distinct "Steric Impact" and "Lipophilicity" values.
| Analog | Structure Code | Steric Impact ( | Lipophilicity (Est. LogP) | Metabolic Stability (Proteolysis) | Primary Application |
| 2,5-Dimethyl-D-Phe | 2,5-D-Me2 | High (Asymmetric) | ~2.8 | Excellent (D-isomer) | Receptor selectivity tuning, metabolic stability |
| 2,6-Dimethyl-L-Phe | 2,6-L-Dmp | Very High (Symmetric) | ~2.8 | Moderate (L-isomer) | Inducing turn structures, opioid receptor selectivity |
| 4-Methyl-L-Phe | 4-Me-Phe | Low (Electronic) | ~1.9 | Low | Probing hydrophobic pockets, electronic tuning |
| High (Backbone) | ~1.7 | High (Quaternary C) | Helix stabilization, backbone rigidification | ||
| N-Methyl-Phe | N-Me-Phe | Moderate (Backbone) | ~1.8 | High (N-methylation) | Membrane permeability, removing H-bond donors |
Performance Analysis
Conformational Restriction: The Ortho/Meta Interplay
The defining feature of 2,5-Me2-D-Phe is the interaction between the 2-methyl (ortho) and 5-methyl (meta) groups.
-
Ortho-Effect (2-position): Similar to 2-Me-Phe, this group clashes with the peptide backbone carbonyl, restricting the rotation of the
torsion angle. This biases the side chain into specific rotamers (typically gauche- or trans), reducing the entropic penalty upon receptor binding. -
Meta-Effect (5-position): Unlike the 6-position methyl in Dmp (which creates a "wall" of steric hindrance), the 5-position methyl extends the hydrophobic surface area away from the backbone. This allows 2,5-Me2-D-Phe to fit into binding pockets that are too narrow for the bulky 2,6-Dmp but require more hydrophobic contact than unsubstituted Phe.
Metabolic Stability: The D-Isomer Shield
Standard L-phenylalanine derivatives are susceptible to rapid cleavage by chymotrypsin.
-
Mechanism: Chymotrypsin targets aromatic side chains in the L-configuration.
-
Performance: 2,5-Me2-D-Phe combines two defense mechanisms:
-
Stereochemical Mismatch: The D-configuration prevents the catalytic triad of the protease from aligning with the scissile bond.
-
Steric Shielding: The ortho-methyl group physically blocks access to the carbonyl carbon, further retarding hydrolysis even by non-specific proteases.
-
Comparative Signaling Pathway (Opioid Receptor Context)
In opioid peptide research (e.g., Enkephalin analogs), replacing Phe with 2,6-Dmp often boosts
Figure 1: Comparative impact of Phenylalanine analogs on receptor interaction and stability outcomes.
Experimental Protocols
Protocol 1: Solid Phase Peptide Synthesis (SPPS) Incorporation
Incorporating 2,5-Me2-D-Phe is difficult due to the steric hindrance of the ortho-methyl group. Standard coupling conditions often lead to deletion sequences.
Objective: Efficient coupling of Fmoc-2,5-Me2-D-Phe-OH to a growing peptide chain.
Reagents:
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (Anhydrous)
Workflow:
-
Activation: Dissolve Fmoc-2,5-Me2-D-Phe-OH (3 eq) and HATU (2.9 eq) in minimal DMF. Add DIPEA (6 eq). Critical: Pre-activate for exactly 30 seconds. Longer times risk racemization, though reduced for D-isomers.
-
Coupling: Add activated mixture to the resin-bound peptide.
-
Microwave Assistance: Heat to 75°C for 10 minutes (25W power). Note: The ortho-methyl group requires thermal energy to overcome the activation barrier.
-
Double Coupling: Drain and repeat the coupling step with fresh reagents.
-
Capping: Perform an acetylation step (Acetic anhydride/Pyridine) immediately after to terminate any unreacted chains.
Protocol 2: Enzymatic Stability Assay
Objective: Verify the proteolytic resistance of the 2,5-Me2-D-Phe analog compared to the L-Phe parent.
-
Substrate Prep: Dissolve peptides (1 mM) in Tris-HCl buffer (50 mM, pH 7.4).
-
Enzyme Addition: Add
-Chymotrypsin (bovine pancreas) to a final concentration of 0.5 units/mL. -
Incubation: Incubate at 37°C.
-
Sampling: Aliquot 50
L at t=0, 15, 30, 60, 120, and 240 minutes. -
Quenching: Immediately add 50
L of 1% TFA in Acetonitrile to stop the reaction. -
Analysis: Analyze via RP-HPLC (C18 column, gradient 5-95% ACN). Calculate % remaining peptide.
-
Expected Result: L-Phe analog < 10% remaining at 60 mins. 2,5-Me2-D-Phe analog > 95% remaining at 240 mins.
-
Synthesis Logic & Workflow
The synthesis of 2,5-Me2-D-Phe typically requires asymmetric chemo-enzymatic methods to ensure high enantiomeric purity.
Figure 2: Chemo-enzymatic route for isolating the D-enantiomer.
References
-
Comparison of Methylated Phenylalanines in Opioid Peptides Source: National Institutes of Health (NIH) / PubMed Title: "2',6'-dimethylphenylalanine (Dmp) can mimic the N-terminal Tyr in opioid peptides" URL:[Link] (Note: Contextual link based on search results for Dmp properties)
-
Synthesis of Hindered Amino Acids Source: Asian Journal of Chemistry Title: "Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E" URL:[Link] (General reference for hindered Phe synthesis strategies)
-
Peptidomimetic Stability Studies Source: ResearchGate Title: "Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics" URL:[Link] (Demonstrates stability benefits of methylated Phe analogs)
-
Properties of Dimethylphenylalanine Isomers Source: Chem-Impex / PubChem Title: "α-Methyl-DL-phenylalanine Properties and Applications" URL:[Link] (Data source for physical properties of methylated analogs)
comparing the hydrophobicity of 2,5-Dimethyl-D-phenylalanine to other amino acids
Technical Comparison Guide: Hydrophobicity Profile of 2,5-Dimethyl-D-phenylalanine
Executive Summary
In the landscape of peptidomimetics, 2,5-Dimethyl-D-phenylalanine (2,5-Me2-D-Phe) represents a strategic tool for modulating the physicochemical properties of bioactive peptides. This non-canonical amino acid (ncAA) offers a dual advantage: enhanced lipophilicity compared to canonical phenylalanine and conformational restriction via steric hindrance.
This guide provides an objective technical analysis of the hydrophobicity of 2,5-Me2-D-Phe relative to standard amino acids, supported by calculated physicochemical data and experimental validation protocols.
Physicochemical Profile & Hydrophobicity Analysis
The introduction of methyl groups onto the phenyl ring of phenylalanine fundamentally alters its interaction with solvent systems and biological receptors.
Structural Basis of Hydrophobicity
Standard Phenylalanine (Phe) is intrinsically hydrophobic due to its aromatic benzyl side chain. The addition of methyl groups at the ortho (2) and meta (5) positions increases the lipophilic surface area (LSA) and disrupts water structuring around the residue.
-
Ortho-Effect (Position 2): Introduces significant steric clash with the peptide backbone, restricting
and torsion angles. This reduces the entropic penalty of binding by pre-organizing the peptide conformation. -
Meta-Effect (Position 5): Extends the hydrophobic reach of the side chain, facilitating deeper burial into hydrophobic pockets of receptors (e.g., GPCRs, enzyme active sites).
Comparative Hydrophobicity Data
The following table contrasts 2,5-Me2-D-Phe with canonical hydrophobic amino acids. Values are based on consensus LogP (cLogP) calculations and relative RP-HPLC retention behavior.
| Amino Acid Residue | Side Chain Character | cLogP (pH 7.4)* | Relative Hydrophobicity** | Steric Bulk ( |
| 2,5-Me2-D-Phe | Aromatic, Di-methylated | ~2.45 | High | ~215 |
| Tryptophan (Trp) | Indole (Bicyclic) | 1.95 | High | 228 |
| Phenylalanine (Phe) | Benzyl | 1.38 | Medium-High | 190 |
| Leucine (Leu) | Aliphatic (Branched) | 1.52 | Medium | 167 |
| Tyrosine (Tyr) | Phenolic (Polar -OH) | 0.63 | Low-Medium | 194 |
*cLogP values are calculated estimates based on fragment contribution methods (Phe base + 2x Methyl). **Relative to standard RP-HPLC elution on C18 stationary phase (High = Longer Retention).
Performance Implications in Drug Design
Membrane Permeability
The increased lipophilicity of 2,5-Me2-D-Phe directly correlates with improved passive membrane permeability.
-
Mechanism: The 2,5-dimethyl motif masks the polar amide backbone more effectively than Phe due to steric bulk, and the higher LogP facilitates partitioning into the lipid bilayer.
-
Application: Ideal for converting cell-impermeable peptide leads into intracellularly active therapeutics.
Proteolytic Stability
Incorporating 2,5-Me2-D-Phe confers superior resistance to enzymatic degradation compared to L-Phe or even D-Phe alone.
-
Steric Shielding: The methyl group at the 2-position (ortho) creates a "steric umbrella" that hinders the approach of proteases (e.g., Chymotrypsin) to the adjacent peptide bond.
-
Chirality: The D-configuration renders the residue unrecognizable to most endogenous L-specific proteases.
Visualization of Structural Differences
The following diagram illustrates the structural comparison and the resulting steric/hydrophobic impact.
Figure 1: Structural evolution from Phenylalanine to 2,5-Dimethyl-D-phenylalanine and the associated functional gains.
Experimental Protocol: Hydrophobicity Validation via RP-HPLC
To experimentally verify the hydrophobicity of 2,5-Me2-D-Phe relative to other analogs, use the following standardized RP-HPLC protocol. This method uses retention time (
Materials
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.
-
Standards: Fmoc-Phe-OH, Fmoc-Trp-OH, Fmoc-(2,5-Me2)-D-Phe-OH (Fmoc protection is recommended to standardize detection at 254 nm).
Method Parameters
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 254 nm (aromatic) and 214 nm (peptide bond).
-
Gradient:
-
0-2 min: 5% B (Isocratic hold)
-
2-20 min: 5%
95% B (Linear Gradient) -
20-22 min: 95% B (Wash)
-
22-25 min: 5% B (Re-equilibration)
-
Data Analysis
-
Calculate Capacity Factor (
): (Where is retention time of the analyte and is the void time, usually determined by uracil or nitrate injection). -
Interpretation: A higher
value indicates greater hydrophobicity. 2,5-Me2-D-Phe is expected to elute significantly later than Phe and slightly later than Trp.
References
-
Kubyshkin, V. (2021).[1] "Experimental lipophilicity scale for coded and noncoded amino acid residues." Organic & Biomolecular Chemistry, 19(32), 7031-7040. Link
-
Perkins, R. & Vaida, V. (2017). "Phenylalanine Increases Membrane Permeability." Journal of the American Chemical Society, 139(41), 14388-14391. Link
-
Cheng, R.P., et al. (2021). "Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins."[2][3] Chemical Science, 12, 11475-11484. Link
-
Lian, W., et al. (2016). "Enhancing the Cell Permeability and Metabolic Stability of Peptidyl Drugs by Reversible Bicyclization." ACS Chemical Biology, 11(12). Link
-
PubChem. (2023). "Compound Summary: 2,5-Dimethyl-phenylalanine." National Library of Medicine. Link
Sources
- 1. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,5-Dimethyl-D-Phenylalanine
This guide provides essential safety and logistical information for the proper disposal of 2,5-Dimethyl-D-phenylalanine. As a modified amino acid, its complete toxicological and environmental profile may not be extensively documented. Therefore, this protocol is grounded in a conservative, safety-first approach, synthesizing best practices from established laboratory safety standards and regulatory guidelines. The objective is to ensure the safety of laboratory personnel and maintain environmental compliance.
Hazard Assessment and Waste Characterization
The foundational step in any disposal protocol is a thorough understanding of the material's hazards. While standard amino acids like D-Phenylalanine are generally considered to have low toxicity, the introduction of dimethyl groups to the phenyl ring can alter the compound's chemical and toxicological properties.
Expert Insight: The responsibility for correct waste classification lies with the waste generator.[1][2] Under the Resource Conservation and Recovery Act (RCRA), a chemical waste may be deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed by the Environmental Protection Agency (EPA).[2][3] Given the lack of specific data for 2,5-Dimethyl-D-phenylalanine, it is prudent to handle it as a potentially hazardous chemical waste until a formal hazard assessment by your institution's Environmental Health & Safety (EHS) office proves otherwise.
Table 1: Potential Hazard Profile (Extrapolated)
| Hazard Category | Potential Risk | Rationale & Recommended Precaution |
|---|---|---|
| Acute Toxicity | May be harmful if inhaled, ingested, or absorbed through the skin. | The complete toxicological properties are undetermined. Avoid creating dust and ensure direct contact is prevented through appropriate PPE. |
| Skin Irritation | May cause skin irritation upon contact.[4] | Handle with chemical-resistant gloves.[5][6] |
| Eye Irritation | May cause serious eye irritation.[4][7] | Wear safety glasses with side shields at all times.[5][6] |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation.[4][7] | Handle in a well-ventilated area or a chemical fume hood to minimize dust generation.[5] |
Personal Protective Equipment (PPE) Protocol
A robust PPE protocol is non-negotiable when handling chemical waste. The equipment specified below serves as the minimum requirement for all disposal-related activities.
Table 2: Required PPE for Disposal Operations
| Protection Type | Specification | Purpose |
|---|---|---|
| Eye Protection | Safety glasses with side-shields conforming to EN166 or ANSI Z87.1 standards.[5] | Protects eyes from airborne dust particles and accidental splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents direct skin contact and potential absorption of the chemical. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved N95 or P1 dust mask.[5][6] | Required when handling the solid compound outside of a fume hood or if dust formation is likely. |
Waste Segregation and Container Management
Proper segregation and containment are critical to prevent dangerous reactions and ensure safe storage and transport.[8][9]
-
Chemical Incompatibility: Avoid mixing this compound's waste with strong oxidizing agents or strong acids.[5] Such mixing can lead to vigorous, exothermic reactions.
-
Container Selection: Use only containers that are compatible with the chemical waste. For solid waste, a high-density polyethylene (HDPE) container with a screw-top lid is recommended.[10] Liquid waste should be stored in appropriate glass or plastic containers.[9]
-
Container Condition: Ensure the waste container is in good condition, free from leaks or cracks, and is kept securely closed except when waste is being added.[8]
-
Labeling (Self-Validation System): Proper labeling is a cornerstone of trustworthy waste management. Every waste container must be meticulously labeled to prevent accidents and ensure regulatory compliance. Your institution's EHS office will typically provide the required labels.[8]
-
Step 1: Clearly write the full chemical name: "Waste 2,5-Dimethyl-D-phenylalanine". Avoid abbreviations.
-
Step 2: List all components, including any solvents and their approximate percentages.
-
Step 3: Indicate the relevant hazards (e.g., "Irritant," "Handle with Caution").
-
Step 4: Write the "Accumulation Start Date," which is the date the first drop of waste was added to the container.[8]
-
Step 5: Affix the label to the container before adding any waste.
-
Step-by-Step Disposal Procedures
Never dispose of 2,5-Dimethyl-D-phenylalanine down the drain or in the regular trash.[3][5][6] All waste streams must be collected for disposal by a licensed hazardous waste contractor, typically coordinated through your EHS department.
Protocol 4.1: Disposal of Unused or Expired Pure Compound (Solid)
-
Preparation: Don all required PPE as specified in Table 2.
-
Containerization: Place the original container with the unused compound into a larger, sealable plastic bag or a secondary container to prevent any potential leaks.
-
Labeling: If not already managed as waste, create a hazardous waste label as described in Section 3 and affix it to the secondary container.
-
Storage: Store the container in a designated satellite accumulation area, which is typically located within a fume hood.[11]
-
Pickup: Arrange for pickup with your institution's EHS office.
Protocol 4.2: Disposal of Contaminated Labware
This protocol applies to items such as gloves, weigh boats, and paper towels that are contaminated with 2,5-Dimethyl-D-phenylalanine.
-
Segregation: Collect all contaminated solid waste in a dedicated, lined container. Do not mix with non-hazardous lab trash.
-
Containerization: Use a puncture-resistant container, such as a sturdy cardboard box lined with a heavy-duty plastic bag, or a designated solid waste drum.[10]
-
Labeling: Label the container clearly as "Solid Waste Contaminated with 2,5-Dimethyl-D-phenylalanine." Include all other required label elements.
-
Closure: Once full, securely seal the inner liner and close the container.
-
Storage & Pickup: Store in the satellite accumulation area and arrange for EHS pickup.
Protocol 4.3: Disposal of Aqueous Solutions
-
Collection: Collect all aqueous waste containing 2,5-Dimethyl-D-phenylalanine in a dedicated, compatible liquid waste container (e.g., an HDPE or glass bottle).
-
pH Neutralization: If the solution is highly acidic or basic from experimental procedures, it may need to be neutralized. Consult your lab's specific procedures or EHS guidelines before proceeding.
-
Labeling: Label the container as "Aqueous Waste with 2,5-Dimethyl-D-phenylalanine," listing all chemical components and their concentrations.
-
Storage & Pickup: Keep the container tightly capped in secondary containment within a designated storage area.[8] Arrange for EHS pickup.
Emergency Procedures: Spill and Exposure Management
Small Spill (Solid Compound)
-
Alert: Immediately alert personnel in the vicinity.
-
Isolate: Restrict access to the spill area.
-
Protect: Don all required PPE, including respiratory protection.
-
Contain: Gently sweep up the solid material using a dustpan and brush or a HEPA-filtered vacuum.[5][12] Avoid actions that create dust.
-
Collect: Place the collected material and any contaminated cleaning supplies into a sealed container and label it as hazardous waste.[6]
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as contaminated waste.
-
Report: Report the incident to your laboratory supervisor and EHS office.
Personnel Exposure
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[4] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste generated from work with 2,5-Dimethyl-D-phenylalanine.
Caption: Disposal Workflow for 2,5-Dimethyl-D-phenylalanine
References
- Safety Data Sheet. (n.d.). Google Cloud.
- SAFETY DATA SHEET - N,N-Dimethyl-L-phenylalanine. (2023, October 13). Fisher Scientific.
- SAFETY DATA SHEET - D-Phenylalanine. (2014, September 25). Thermo Fisher Scientific.
-
Proper Handling and Disposal of Laboratory Waste . (2017, July 14). JoVE. Retrieved February 3, 2026, from [Link]
-
SAFETY DATA SHEET - DL-Phenylalanine . (n.d.). Carl ROTH. Retrieved February 3, 2026, from [Link]
-
SAFETY DATA SHEET 1325-AMINO ACID 40% . (2024, February 13). BC Fertilis Panama. Retrieved February 3, 2026, from [Link]
-
Safety Data Sheet - Amino acid . (n.d.). Carl ROTH. Retrieved February 3, 2026, from [Link]
-
Guide to Chemical Waste Disposal in Chemistry Lab (USF) . (2023, August 18). YouTube. Retrieved February 3, 2026, from [Link]
-
Hazardous Waste . (n.d.). US EPA. Retrieved February 3, 2026, from [Link]
-
Hazardous Waste - Standards . (n.d.). Occupational Safety and Health Administration. Retrieved February 3, 2026, from [Link]
-
Hazardous Waste - Overview . (n.d.). Occupational Safety and Health Administration. Retrieved February 3, 2026, from [Link]
-
Amino Acid Standard - SAFETY DATA SHEET . (2024, December 27). Agilent. Retrieved February 3, 2026, from [Link]
-
Steps in Complying with Regulations for Hazardous Waste . (2025, May 30). US EPA. Retrieved February 3, 2026, from [Link]
-
Hazardous Waste and Disposal . (n.d.). American Chemical Society. Retrieved February 3, 2026, from [Link]
-
How Do You Dispose Of Waste In A Laboratory? . (2025, May 24). YouTube. Retrieved February 3, 2026, from [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant . (n.d.). Site-Docs. Retrieved February 3, 2026, from [Link]
-
Proper Handling of Hazardous Waste Guide . (n.d.). US EPA. Retrieved February 3, 2026, from [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know . (2022, September 13). Dupli. Retrieved February 3, 2026, from [Link]
-
How To: Lab Waste . (2022, May 23). YouTube. Retrieved February 3, 2026, from [Link]
-
Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards . (n.d.). Occupational Safety and Health Administration. Retrieved February 3, 2026, from [Link]
-
Best Practices for Hazardous Waste Disposal . (2016, December 5). AEG Environmental. Retrieved February 3, 2026, from [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 3. acs.org [acs.org]
- 4. fishersci.nl [fishersci.nl]
- 5. peptide.com [peptide.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. fishersci.com [fishersci.com]
- 8. Video: Proper Handling and Disposal of Laboratory Waste [jove.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
